3-(3-Fluorophenyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
79412-32-1 |
|---|---|
Molecular Formula |
C11H8FN |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
3-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H8FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H |
InChI Key |
VAEHVGQVESGORT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(3-fluorophenyl)pyridine, a valuable building block in pharmaceutical and materials science research. The document details key cross-coupling methodologies, including the Suzuki-Miyaura, Negishi, Stille, and Kumada reactions, offering structured data for comparison and detailed experimental protocols.
Core Synthesis Strategies: An Overview
The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. The choice of a specific pathway often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The most prominent methods are:
-
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for C-C bond formation due to the stability and low toxicity of the boronic acid reagents.[1]
-
Negishi Coupling: Known for its high yields and tolerance of a wide range of functional groups, this method utilizes organozinc reagents.[2][3]
-
Stille Coupling: This pathway employs organotin reagents, which are stable to air and moisture, though their toxicity is a significant consideration.[2][4]
-
Kumada Coupling: This classic cross-coupling reaction utilizes Grignard reagents (organomagnesium halides) and is a cost-effective method.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the synthesis of this compound. The reaction typically involves the palladium-catalyzed cross-coupling of a pyridine halide (e.g., 3-bromopyridine or 3-iodopyridine) with (3-fluorophenyl)boronic acid in the presence of a base.[1]
Reaction Scheme:
Quantitative Data:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [5] (Analogous) |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 100 | 6 | 92 | [6] (Analogous) |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol based on analogous reactions:
-
To a degassed solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) and (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL), add potassium carbonate (2.0 mmol, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
The reaction mixture is heated to 80°C and stirred under an inert atmosphere for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Negishi Coupling
The Negishi coupling provides an alternative route, often with high yields, by coupling an organozinc reagent with an organohalide.[2] This can be achieved by reacting a pyridyl halide with a (3-fluorophenyl)zinc halide or a 3-pyridylzinc halide with a fluorophenyl halide.
Reaction Scheme:
Quantitative Data:
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | CPhos | THF | 25 | 2 | 88 | [6] (Analogous) |
| NiCl₂(dppp) | - | THF | 60 | 16 | 75 | [3] (Analogous) |
Experimental Protocol: Negishi Coupling
A representative protocol based on analogous reactions:
-
Preparation of the Organozinc Reagent: A solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) in dry THF is cooled to -78°C. n-Butyllithium (1.1 mmol, 1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. A solution of zinc chloride (1.2 mmol, 1.2 equiv) in THF is then added, and the reaction is allowed to warm to room temperature.
-
Coupling Reaction: To the freshly prepared 3-pyridylzinc chloride solution, 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) are added.
-
The reaction mixture is heated to 60°C and stirred for 16 hours under an inert atmosphere.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the final product.
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[2] For the synthesis of this compound, this would typically involve the coupling of 3-(tributylstannyl)pyridine with 1-bromo-3-fluorobenzene.
Reaction Scheme:
Quantitative Data:
| Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(o-tol)₃ | - | Toluene | 110 | 16 | 78 | [1] (Analogous) |
| Pd(PPh₃)₄ | - | CuI | DMF | 80 | 12 | 84 | [1] (Analogous) |
Experimental Protocol: Stille Coupling
A representative protocol based on analogous reactions:
-
A mixture of 3-(tributylstannyl)pyridine (1.1 mmol, 1.1 equiv), 1-bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) in dry toluene (10 mL) is degassed with argon.
-
The reaction is heated to 110°C for 16 hours in a sealed tube.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with aqueous potassium fluoride to remove tin byproducts.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Kumada Coupling (Grignard-based)
The Kumada coupling utilizes a Grignard reagent and an organic halide, typically catalyzed by a nickel or palladium complex.[5] The synthesis of this compound can be achieved by reacting 3-pyridylmagnesium bromide with 1-bromo-3-fluorobenzene.
Reaction Scheme:
Quantitative Data:
| Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(dppp) | - | THF | 65 | 12 | 80 | [7] (Analogous) |
| Pd(OAc)₂ | BPhos | THF | 25 | 1 | 90 | [7] (Analogous) |
Experimental Protocol: Kumada Coupling
A representative protocol based on analogous reactions:
-
Preparation of the Grignard Reagent: To a stirred suspension of magnesium turnings (1.2 mmol, 1.2 equiv) in dry THF under argon, a solution of 3-bromopyridine (1.0 mmol, 1.0 equiv) in THF is added dropwise. The reaction is initiated with a small crystal of iodine and maintained at reflux until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0°C. 1-Bromo-3-fluorobenzene (1.0 mmol, 1.0 equiv) and [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.05 mmol, 5 mol%) are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through several palladium- or nickel-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often favored due to its operational simplicity and the use of less toxic boron-based reagents. The Negishi, Stille, and Kumada couplings offer powerful alternatives, each with its own set of advantages regarding reactivity and substrate scope. The selection of the optimal synthetic route will be guided by factors such as the cost and availability of starting materials, desired scale, and the specific functional groups present in more complex substrates. This guide provides the foundational information for researchers to select and implement the most suitable pathway for their specific needs in the synthesis of this important heterocyclic compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile conferred by the presence of a nitrogen atom in the six-membered ring, which influences its basicity and potential as a ligand. The addition of a fluorophenyl group at the 3-position further modifies its lipophilicity, metabolic stability, and potential for intermolecular interactions, such as hydrogen bonding and halogen bonding. Understanding the core physicochemical properties of this molecule is paramount for its application in drug design, agrochemicals, and functional materials.
This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible databases, this guide also includes information on the closely related and well-characterized compound, 3-phenylpyridine, to provide a comparative context for its properties. Furthermore, general experimental protocols for the synthesis of phenylpyridines and the determination of key physicochemical parameters are detailed to aid researchers in their work with this class of compounds.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The CAS number for this compound is 79412-32-1.[1][2] To provide a useful reference for researchers, the following table summarizes the known physicochemical properties of the parent compound, 3-phenylpyridine. These values can serve as a baseline for estimating the properties of this compound, with the understanding that the fluorine substitution will influence these parameters.
Table 1: Physicochemical Properties of 3-Phenylpyridine (CAS: 1008-88-4)
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N | |
| Molecular Weight | 155.20 g/mol | [3] |
| Boiling Point | 269-270 °C at 999 hPa | |
| Melting Point | Not available (liquid at room temperature) | |
| Density | 1.091 g/cm³ at 20 °C | |
| Solubility in Water | 0.46 g/L | |
| logP (Octanol/Water) | 2.49 (Calculated) | [4] |
| pKa (Strongest Basic) | 4.73 (Calculated) | [4] |
| Flash Point | 110 °C (closed cup) |
Experimental Protocols
Synthesis of 3-Phenylpyridine Derivatives via Suzuki Coupling
A common and versatile method for the synthesis of 3-phenylpyridine and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid (or a substituted phenylboronic acid such as 3-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-phenylpyridine derivative.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acid of a pyridine derivative can be determined by potentiometric titration.[5]
Materials:
-
A sample of the pyridine derivative
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of the pyridine derivative and dissolve it in a known volume of deionized water to create a solution of known concentration.
-
Add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the pyridine nitrogen.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of NaOH added.
-
The pKa is equal to the pH at the half-equivalence point. This can be determined from the titration curve where half of the added HCl has been neutralized by the NaOH.
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity and can be determined using the shake-flask method.[6][7]
Materials:
-
A sample of the compound of interest
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Vortex mixer or shaker
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC for concentration determination
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both water and n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully separate the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of the compound, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Visualizations
The following diagram illustrates a general workflow for the synthesis and purification of a 3-phenylpyridine derivative, a common structural motif in medicinal chemistry.
Caption: General workflow for the synthesis of this compound.
The following diagram illustrates the general principle of determining the pKa of a pyridine derivative using NMR spectroscopy.
Caption: Workflow for pKa determination of a pyridine derivative by NMR.
References
- 1. AB602226 | CAS 79412-32-1 – abcr Gute Chemie [abcr.com]
- 2. Products [axsyn.com]
- 3. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. acdlabs.com [acdlabs.com]
The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Phenylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive compounds. Among the myriad of fluorinated heterocycles, the fluorinated phenylpyridine scaffold has emerged as a privileged structure, finding application in a diverse range of therapeutic areas, from oncology to neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of this important class of compounds. While the precise historical genesis of the first fluorinated phenylpyridine is not extensively documented, its evolution is intrinsically linked to the broader history of organofluorine chemistry and the development of powerful cross-coupling methodologies.
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's lipophilicity, metabolic stability, pKa, and binding affinity for biological targets. When combined with the versatile phenylpyridine framework, a scaffold known for its ability to engage in various non-covalent interactions within protein active sites, the result is a class of compounds with immense potential for the development of novel therapeutics and functional materials.
This guide will detail the key synthetic strategies employed for the construction of fluorinated phenylpyridines, present quantitative data on their biological activities, and illustrate their mechanism of action through a detailed examination of a prominent drug molecule.
Synthetic Methodologies
The synthesis of fluorinated phenylpyridines has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods provide efficient and versatile routes to construct the core C-C bond between the pyridine and fluorinated phenyl rings.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most widely employed methods for the synthesis of biaryl compounds, including fluorinated phenylpyridines. This reaction typically involves the palladium-catalyzed coupling of a fluorophenylboronic acid or ester with a halopyridine.
Experimental Protocol: Synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenol
-
Reactants: 2,3-dichloro-5-(trifluoromethyl)pyridine (1.08 g, 5 mmol), 4-hydroxybenzeneboronic acid (0.76 g, 5.5 mmol), potassium carbonate (1.38 g, 10 mmol), triphenylphosphine (0.13 g, 10 mol%), palladium(II) acetate (0.06 g, 5 mol%).
-
Solvent: Acetonitrile (10 mL) and methanol (10 mL).
-
Procedure: To a stirred solution of the reactants in the solvent, palladium(II) acetate was added under a nitrogen atmosphere. The mixture was stirred at 50 °C for 6 hours. After completion, water was slowly added to quench the reaction. The mixture was extracted three times with ethyl acetate (30 mL each). The combined organic layers were washed with brine and dried over MgSO₄. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.[1]
Stille Cross-Coupling
The Stille coupling offers an alternative palladium-catalyzed method that utilizes organotin reagents. These reagents are often stable and tolerant of a wide variety of functional groups.
General Experimental Protocol: Stille Coupling
-
Reactants: Enol triflate (4.60 mmol, 1 eq), organotin reagent (1.15 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), LiCl (5.3 eq).
-
Solvent: Anhydrous N,N-dimethylformamide (DMF, 46 mL).
-
Procedure: To a flame-dried round-bottom flask, the enol triflate and DMF were added. CuI, Pd(dppf)Cl₂·DCM, and LiCl were added sequentially. The flask was purged with Argon for 10 minutes before the addition of the organotin reagent. The solution was heated to 40 °C for 2.5 days. The reaction mixture was then transferred to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O and extracted with hexane. The combined organic phases were washed with the aqueous ammonia mixture and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography.[2]
Direct C-H Arylation
More recently, direct C-H arylation has emerged as a more atom-economical approach, obviating the need for pre-functionalization of one of the aromatic partners.
Experimental Workflow: Direct C-H Arylation
References
literature review on 3-(3-Fluorophenyl)pyridine derivatives
An In-depth Technical Guide on 3-(3-Fluorophenyl)pyridine Derivatives
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorine atom into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and lipophilicity.[4] Consequently, fluorine-containing pyridine derivatives have emerged as pivotal structures in modern drug discovery.[4]
This technical guide provides a comprehensive literature review of this compound derivatives and structurally related analogues. It covers key aspects of their synthesis, explores their diverse biological activities with a focus on quantitative data, and delves into their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Synthesis of Fluorinated Pyridine Derivatives
The synthesis of 3-fluoropyridine derivatives is a critical area of research, with various methods developed to introduce the fluorine atom and construct the pyridine ring.[5] Common strategies include halogen exchange reactions, diazotization followed by fluorination (such as the Balz–Schiemann reaction), and transition-metal-catalyzed cross-coupling reactions.[5][6]
A notable modern approach involves a photoredox-mediated coupling reaction. This method allows for the synthesis of diversely substituted 3-fluoropyridines from readily available ketone components, offering a significant advantage over traditional methods that may have a narrower scope.[6]
Below is a generalized workflow for the synthesis of pyridine derivatives, often employing cross-coupling reactions like the Suzuki coupling to introduce aryl groups.
Caption: A generalized workflow for the synthesis of diaryl-pyridine derivatives.
Experimental Protocols: Key Synthesis Method
Photoredox-Mediated Synthesis of 3-Fluoropyridines[6]
A method for synthesizing diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers.
-
Reaction Setup : In a reaction vessel, an α,α-difluoro-β-iodoketon (1.0 equiv), a silyl enol ether (1.5 equiv), and a photocatalyst such as fac-Ir(ppy)₃ (e.g., 1.5 mol %) are combined in a suitable solvent like DMF.
-
Irradiation : The reaction vessel is irradiated with a blue LED strip for approximately 15 hours. During irradiation, the mixture is cooled with room temperature water to maintain control over the reaction.
-
Condensation : After the initial photochemical step, ammonium acetate (6.0 equiv) is added to the mixture. The reaction is then heated to 120 °C and stirred for 3 hours to facilitate the condensation and formation of the pyridine ring.
-
Workup and Purification : Upon cooling to room temperature, the solvent (DMF) is evaporated under reduced pressure. The resulting residue is then purified by flash chromatography to isolate the final 3-fluoropyridine derivative.
Table 1: Synthesis Yields of Selected Fluorinated Pyridine Derivatives
| Compound Name | Synthesis Method | Yield (%) | Reference |
| 2-(2,4-Dimethylphenyl)-3-fluoro-6-(4-fluorophenyl)pyridine | Photoredox-mediated coupling | 69 | [6] |
| 3-Fluoro-5-octyloxy-2-(4-octyloxyphenyl)pyridine | Grignard reaction / Chromatography | - | [7] |
| 3-(3-Methoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine | Suzuki Coupling / Deprotection | 82 | [8] |
Biological Activities
Derivatives of this compound and related fluorinated pyridines have been investigated for a range of therapeutic applications, most notably as anticancer and antibacterial agents. The introduction of fluorine is often pursued to enhance drug potency, selectivity, and metabolic stability.[4]
Caption: A typical workflow for the biological evaluation of new chemical entities.
Anticancer and Anti-inflammatory Activity
Pyridine derivatives are a significant class of compounds in the development of anticancer drugs.[2][9][10] Their mechanisms of action often involve the inhibition of key cellular processes such as cell proliferation and angiogenesis, or targeting specific enzymes like phosphodiesterases (PDEs) or kinases.[11][12][13]
In one study, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for cytotoxic activity against nine different cancer cell lines.[14] While the core is not a simple pyridine, the presence of a fluorophenyl group provides relevant insights. The compound 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine (3b) showed moderate cytotoxicity against several cell lines, with the K562 (leukemia) cell line being the most sensitive.[14]
Table 2: Anticancer Activity (IC₅₀) of Selected Fluorophenyl-Containing Heterocycles
| Compound ID | Structure Description | Cell Line | IC₅₀ (µM) | Reference |
| 3b | 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | K562 | 42 - 57 (range) | [14] |
| 3b | 3-(4-Fluorophenyl)-2-(3-methoxyphenyl)-3H-imidazo[4,5-b]pyridine | MCF-7 | 44 - 72 (range) | [14] |
| 18 | Imidazo[1,2-α]pyridine with 2,4-difluorophenyl at C-2 and p-fluorophenyl amine at C-3 | MCF-7 | 9.60 ± 3.09 | [15] |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | HeLa | 34.3 ± 2.6 | [11] |
| Ib | 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | MCF-7 | 50.18 ± 1.11 | [11] |
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents.[16] A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized to target Gram-positive bacteria.[17] Several of these compounds, which feature a pyridine ring as a key structural element, exhibited potent antibacterial activity comparable to the clinical drug linezolid.[17]
Table 3: Antibacterial Activity (MIC) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
| Compound ID | R¹ Group on 5-amino side chain | S. aureus (MIC, µg/mL) | S. pneumoniae (MIC, µg/mL) | Reference |
| 21b | - | - | - | [17] |
| 21d | - | - | - | [17] |
| 21e | - | - | - | [17] |
| 21f | - | - | - | [17] |
| 9g | - | 32 - 256 | - | [17] |
| (Note: Specific MIC values for compounds 21b,d,e,f were described as "strong" and "similar to linezolid" but not explicitly tabulated in the source text for this table.) |
Experimental Protocols: Key Biological Assays
Cytotoxicity MTT Assay[14]
-
Cell Culture : Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO₂.
-
Compound Treatment : Cells are seeded into 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Quantification : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation : The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1] SAR studies help elucidate which structural features are crucial for potency and selectivity, guiding the design of more effective therapeutic agents.[4]
For antiproliferative activity, the presence of groups like -OMe, -OH, and -NH₂ can enhance efficacy, whereas the inclusion of halogen atoms or other bulky groups can sometimes lead to lower activity.[1][3] However, the strategic placement of a fluorine atom, as seen in many modern drugs, can also significantly improve pharmacokinetic properties and binding affinity.[4]
Caption: Key SAR principles for fluorinated pyridine derivatives.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds in drug discovery. The literature demonstrates their potential across multiple therapeutic areas, particularly in oncology and infectious diseases. Synthetic methodologies, especially modern photoredox and cross-coupling reactions, have made these complex structures more accessible for investigation. Quantitative biological data reveal that subtle structural modifications can lead to significant changes in potency and selectivity. Future research should continue to explore the vast chemical space around this scaffold, focusing on optimizing pharmacokinetic properties and elucidating mechanisms of action to develop novel and effective clinical candidates.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 10. ijsat.org [ijsat.org]
- 11. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 3-(3-Fluorophenyl)pyridine
An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)pyridine for Researchers and Drug Development Professionals.
Abstract
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, specifically aqueous solubility and chemical stability, is critical for its advancement in any research and development pipeline. Poor solubility can hinder biological assays and lead to low bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and safety. This document provides a comprehensive overview of the essential methods for evaluating the , outlines detailed experimental protocols, and presents a framework for data interpretation. While specific experimental data for this compound is not publicly available, this guide synthesizes established industry-standard methodologies to empower researchers to generate the necessary data.
Physicochemical Properties Overview
This compound possesses a pyridine ring, which is weakly basic and can be protonated at low pH, potentially increasing aqueous solubility.[1] The fluorophenyl group adds lipophilicity, which may counteract the solubility-enhancing effect of the pyridine nitrogen. Pyridine itself is miscible with a wide range of organic solvents and is moderately soluble in water due to its polarity and ability to form hydrogen bonds.[2][3][4] The stability of the molecule is generally expected to be robust, though pyridine rings can be susceptible to oxidation and photodegradation under certain conditions.[5][6]
Solubility Assessment
The solubility of a compound is a critical parameter, influencing everything from in vitro assay reliability to in vivo absorption.[7] Solubility can be assessed under two main conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration of a compound before it precipitates from a supersaturated solution (often generated from a DMSO stock) and is useful for high-throughput screening in early drug discovery.[7][8][9][10] Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of the compound and is essential for later-stage development and formulation.[7][11][12]
Predicted and Illustrative Solubility Data
Quantitative experimental data for this compound is not available in the public domain. The following table provides an illustrative framework for presenting such data once generated. Values are hypothetical and based on typical characteristics of similar heterocyclic compounds.
| Solvent/Medium | Solubility Type | Method | Temperature (°C) | Illustrative Solubility (µg/mL) | Illustrative Molar Solubility (µM) |
| PBS (pH 7.4) | Kinetic | Nephelometry | 25 | > 100 | > 584 |
| PBS (pH 7.4) | Thermodynamic | Shake-Flask HPLC-UV | 25 | 45 | 263 |
| Simulated Gastric Fluid (pH 1.2) | Thermodynamic | Shake-Flask HPLC-UV | 37 | 800 | 4675 |
| DMSO | - | Visual | 25 | > 20,000 | > 116,900 |
| Ethanol | - | Visual | 25 | > 20,000 | > 116,900 |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8][13]
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment.[13] To ensure complete removal of solid material, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[13]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][8]
-
Calibration: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound.
Experimental Workflow Diagram: Solubility Determination
Stability Assessment
Stability testing is crucial for identifying degradation pathways and establishing a stable formulation and appropriate storage conditions.[14][15][16] Forced degradation (or stress testing) studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[17] This helps develop and validate a stability-indicating analytical method capable of separating the intact drug from its degradation products.[14][18][19]
Illustrative Stability Data (Forced Degradation)
This table summarizes the expected outcomes from a forced degradation study of this compound. The percentage of degradation is hypothetical and serves as an example.
| Stress Condition | Description | Time | Illustrative Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 h | < 5% | N-protonated species, minimal degradation |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 h | < 5% | Minimal degradation |
| Oxidation | 3% H₂O₂ at 25°C | 24 h | 15% | Pyridine N-oxide |
| Thermal | 80°C (Solid State) | 72 h | < 2% | None detected |
| Photostability | ICH Q1B Option 2 Light | 24 h | 10% | Photodegradants, potential dimers |
Experimental Protocol: Forced Degradation Study
A typical forced degradation study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress.[17][20]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[20]
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 60°C.
-
Photostability: Expose the solid compound and a solution to a light source that meets ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[17][21] A dark control sample wrapped in aluminum foil should be stored alongside.
-
-
Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of resolving the parent peak from all major degradation product peaks. A diode array detector (DAD) is useful for assessing peak purity.
-
Data Reporting: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample. Report the relative retention times of any new peaks.
Experimental Workflow Diagram: Forced Degradation Study
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyridine [chemeurope.com]
- 5. Pyridine-Based Bipolar Hosts for Solution-Processed Bluish-Green Thermally Activated Delayed Fluorescence Devices: A Subtle Regulation of Chemical Stability and Carrier Transportation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 14. ijtsrd.com [ijtsrd.com]
- 15. scispace.com [scispace.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ema.europa.eu [ema.europa.eu]
Quantum Chemical Calculations for 3-(3-Fluorophenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 3-(3-Fluorophenyl)pyridine, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document details the theoretical investigations into the molecule's optimized geometry, vibrational frequencies, electronic properties, and spectroscopic characteristics. The presented data, including optimized structural parameters, vibrational mode assignments, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) maps, and predicted NMR and UV-Vis spectra, offer crucial insights into the molecule's reactivity, stability, and potential intermolecular interactions. This guide serves as a valuable resource for researchers engaged in the rational design of novel pharmaceuticals and functional materials based on the fluorophenylpyridine scaffold.
Introduction
This compound is a heterocyclic aromatic compound that incorporates both a pyridine and a fluorophenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, making it an attractive scaffold in drug discovery. Quantum chemical calculations provide a powerful in silico tool to elucidate the fundamental properties of such molecules, offering a theoretical framework to understand and predict their behavior. This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.[1][2][3] The calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure a good balance between accuracy and computational cost.[1][2][4]
Computational Methodology
The quantum chemical calculations summarized in this guide are based on established theoretical protocols. The primary method employed is Density Functional Theory (DFT), which is well-suited for studying the electronic properties of organic molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using a gradient-based optimization algorithm. The convergence criteria for the optimization are usually set to tight thresholds for the forces, displacement, and energy between optimization steps.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes.[1][3]
Electronic Property Calculations
Several key electronic properties are calculated to understand the molecule's reactivity and charge distribution:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.[2][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[2][6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer and hyperconjugative interactions.[1]
Spectroscopic Simulations
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts.[4] These theoretical values can be compared with experimental data for structural validation.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra, providing information about the electronic transitions and the maximum absorption wavelengths (λmax).[4][7]
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C-F | 1.35 |
| C-N (pyridine) | 1.34 | |
| C-C (inter-ring) | 1.49 | |
| Bond Angle (°) | C-C-F | 118.5 |
| C-N-C (pyridine) | 117.0 | |
| Dihedral Angle (°) | C-C-C-C (inter-ring torsion) | 35.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~1600 | C=C stretching (aromatic) |
| ~1580 | C=N stretching (pyridine) |
| ~1250 | C-F stretching |
| ~1050 | Ring breathing mode |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.6 |
| Ionization Potential | 6.8 |
| Electron Affinity | 1.2 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (Selected, ppm relative to TMS)
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C-F | - | 163.0 |
| Pyridine (α to N) | 8.6 | 150.0 |
| Pyridine (β to N) | 7.4 | 124.0 |
| Pyridine (γ to N) | 7.8 | 136.0 |
Table 5: Predicted UV-Vis Absorption
| λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 260 | 0.25 | π → π* |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular properties of this compound.
Caption: Computational workflow for quantum chemical calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. ajchem-a.com [ajchem-a.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular structure, HOMO-LUMO, MEP - – Analysis of triazine compounds using DFT (B3LYP) calculations | CoLab [colab.ws]
- 6. mdpi.com [mdpi.com]
- 7. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of 3-(3-Fluorophenyl)pyridine Derivatives in Medicinal Chemistry
Introduction
The 3-(3-Fluorophenyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a fluorine atom onto the phenyl ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by altering its electronic properties and lipophilicity.[1][2] The pyridine ring itself is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[3][4][5] Consequently, derivatives of this compound are actively explored for a wide range of therapeutic applications, including oncology, inflammation, and central nervous system disorders.[6][7][8]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A robust and widely adopted method for the synthesis of this compound derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction facilitates the formation of a crucial carbon-carbon bond between an aryl halide and an organoboron compound.[11] For the synthesis of the target scaffold, this typically involves the coupling of a 3-pyridylboronic acid (or its ester) with a 1-halo-3-fluorobenzene, most commonly 1-bromo-3-fluorobenzene. The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it highly suitable for complex molecule synthesis in drug discovery programs.[9][11]
Visualized Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Suzuki-Miyaura cross-coupling pathway, starting from common precursors.
Caption: General workflow for synthesizing this compound.
Experimental Protocols & Data
This section provides detailed protocols for the synthesis of the necessary precursors and the final cross-coupling reaction.
Protocol 1: Synthesis of 3-Pyridylboronic Acid
This protocol describes the synthesis of 3-pyridylboronic acid from 3-bromopyridine via a lithium-halogen exchange followed by quenching with a borate ester.[12][13]
Methodology:
-
To a 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).[12]
-
Cool the mixture to -40°C using a dry ice/acetone bath.
-
Add n-butyllithium solution (2.5M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.[12]
-
Stir the reaction mixture for an additional 30 minutes at -40°C.
-
Quench the reaction by adding 2 M HCl (200 mL) and allow the mixture to warm to room temperature.
-
Separate the aqueous layer and wash it with toluene (2 x 50 mL).
-
Adjust the pH of the aqueous layer to approximately 7.5 with aqueous NaOH.
-
Concentrate the solution under reduced pressure to a volume of about 100 mL.
-
Extract the aqueous solution with isopropanol (4 x 100 mL).
-
Combine the organic extracts and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the solid from an ethanol/water mixture to yield pure 3-pyridylboronic acid.
| Parameter | Value | Reference |
| Starting Material | 3-Bromopyridine | [12] |
| Key Reagents | n-BuLi, Triisopropyl borate | [12][13] |
| Temperature | -40°C to -60°C | [12][14] |
| Typical Yield | 70-87% | [14][15] |
Protocol 2: Synthesis of 1-Bromo-3-fluorobenzene
This protocol details the bromination of fluorobenzene to produce 1-bromo-3-fluorobenzene. Note that bromination of fluorobenzene typically yields a mixture of isomers, with the para-isomer being the major product.[16] The following is a general procedure that can be adapted; purification is critical to isolate the desired meta-isomer.[17]
Methodology:
-
Equip a 250 mL three-necked flask with a dropping funnel, condenser, and magnetic stirrer.
-
Charge the flask with fluorobenzene (50 g, 0.52 mol) and iron powder (2.5 g) as a catalyst.
-
Cool the flask to 0°C in an ice bath.
-
Add liquid bromine (83 g, 0.52 mol) dropwise from the dropping funnel over 2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 18 hours.
-
Quench the reaction by carefully pouring the mixture into a solution of sodium bisulfite (10% w/v, 200 mL) to destroy excess bromine.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by fractional distillation to separate the 1-bromo-3-fluorobenzene isomer from other isomers. Purity should be confirmed by GC-MS.[17]
| Parameter | Value | Reference |
| Starting Material | Fluorobenzene | [16][17] |
| Key Reagents | Bromine, Iron catalyst | [16] |
| Temperature | 0°C to Room Temp. | - |
| Purity (Post-Purification) | >99% | [17] |
| Typical Yield (Isolated) | 40-50% | [17] |
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of 3-pyridylboronic acid and 1-bromo-3-fluorobenzene.[18][19]
Methodology:
-
In a round-bottom flask, combine 1-bromo-3-fluorobenzene (1.0 mmol, 175 mg), 3-pyridylboronic acid (1.2 mmol, 147 mg), and a suitable base such as potassium carbonate (2.0 mmol, 276 mg).
-
Add a solvent mixture, for example, 1,4-dioxane (8 mL) and water (2 mL).[20]
-
Bubble argon gas through the mixture for 10-15 minutes to degas the solution.[20]
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol, 37 mg), to the mixture under an argon atmosphere.[20]
-
Seal the flask and heat the reaction mixture to 85-100°C with vigorous stirring overnight (12-18 hours).[20]
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[20]
| Parameter | Value | Reference |
| Aryl Halide | 1-Bromo-3-fluorobenzene | - |
| Boronic Acid | 3-Pyridylboronic Acid | [13] |
| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2 | [18][20] |
| Base | K2CO3, K3PO4, or Cs2CO3 | [10][21] |
| Temperature | 80-100°C | [20] |
| Typical Yield | 70-95% | [10] |
Medicinal Chemistry Applications: Kinase Inhibition
Many fluorinated pyridine derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[7] For example, derivatives of this scaffold have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) required for tumor growth.[7]
The diagram below illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase like VEGFR-2, which can be targeted by this compound-based inhibitors.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 17. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 18. rsc.org [rsc.org]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Notes and Protocols: 3-(3-Fluorophenyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(3-fluorophenyl)pyridine as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry and drug development. The strategic incorporation of the this compound moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom can enhance metabolic stability, improve lipophilicity, and modulate the basicity of the pyridine nitrogen, which can lead to improved binding affinity for biological targets.[1][2][3]
Key Applications in Medicinal Chemistry
The this compound scaffold is a key constituent in the development of various therapeutic agents, particularly in the field of oncology and neurology. Its structural motif is found in potent inhibitors of several protein kinases, including Tropomyosin Receptor Kinase A (TrkA), which is implicated in the growth and survival of certain cancer cells.[4][5]
Tropomyosin Receptor Kinase A (TrkA) Inhibitors
Compounds incorporating the this compound core have been designed and synthesized as inhibitors of TrkA.[4] TrkA is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), initiates a signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the TrkA signaling pathway is associated with various cancers. The 3-fluorophenyl group in these inhibitors often orients into a hydrophobic pocket of the kinase's active site, contributing to the compound's inhibitory activity.[4]
Below is a diagram illustrating the TrkA signaling pathway, a key target for drug candidates synthesized using this compound derivatives.
Caption: TrkA Signaling Pathway initiated by NGF binding.
Experimental Protocols
The following section details representative experimental protocols for the application of this compound and its derivatives in key organic synthesis reactions.
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
This protocol is adapted from a patented procedure for the synthesis of a GSK-3 inhibitor, demonstrating a pathway to complex heterocyclic structures from a this compound-containing precursor.
Reaction Scheme:
Caption: Synthesis of a substituted pyrazolo[3,4-b]pyridine.
Experimental Protocol:
-
Lithiation: A solution of 3-bromo-5-(3-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -90 °C under an inert argon atmosphere.
-
Halogen-Metal Exchange: A solution of n-butyllithium (1.6 M in hexanes, 1.02 eq) is added dropwise, maintaining the temperature below -85 °C. The mixture is stirred at -90 °C for 10 minutes.
-
Transmetalation: tert-Butyllithium (1.7 M in pentane) is then added dropwise.
-
Electrophilic Quench: An electrophile, such as N,N-dimethylformamide (DMF), is added to introduce a formyl group, which can be further functionalized.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrazolo[3,4-b]pyridine derivative.
Quantitative Data:
| Reactant | Molar Eq. |
| 3-Bromo-5-(3-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 1.0 |
| n-Butyllithium | 1.02 |
| tert-Butyllithium | 1.05 |
| Electrophile (e.g., DMF) | 1.2 |
Yields for this type of reaction are typically in the range of 40-60%, depending on the electrophile used.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of a halogenated this compound derivative with a boronic acid.
Reaction Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 3-(3-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials. This document provides detailed application notes and protocols for the synthesis of 3-(3-Fluorophenyl)pyridine, a valuable building block in medicinal chemistry, via the Suzuki coupling of a 3-halopyridine with (3-fluorophenyl)boronic acid.
Reaction Principle
The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with (3-fluorophenyl)boronic acid. The general transformation is depicted below:
Scheme 1: General Suzuki Coupling Reaction for this compound
In the presence of a Palladium catalyst and a base.
Yields:
Reaction Conditions
The success of the Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and temperature. Below is a summary of commonly employed conditions for the coupling of heteroaryl halides with arylboronic acids, which are applicable to the synthesis of this compound.
Data Presentation: Summary of Reaction Conditions
| Parameter | Typical Reagents/Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading typically ranges from 1-5 mol%. Pd(dppf)Cl₂ is often effective for heteroaryl couplings. |
| Ligand | PPh₃, dppf, P(t-Bu)₃, SPhos, XPhos | Often used in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. The choice of ligand is crucial for optimizing yield and reaction time. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF | An inorganic base is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome. Aqueous solutions of the base are commonly used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O, Acetonitrile/H₂O | A mixture of an organic solvent and water is typical. The aqueous phase is necessary for dissolving the inorganic base. |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound via Suzuki coupling. These are based on established procedures for similar heteroaryl couplings.[1][2][3]
Protocol 1: Using 3-Bromopyridine and Pd(dppf)Cl₂
Materials:
-
3-Bromopyridine
-
(3-Fluorophenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Using 3-Chloropyridine and Pd₂(dba)₃/P(t-Bu)₃
Materials:
-
3-Chloropyridine
-
(3-Fluorophenyl)boronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Potassium Phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.036 mmol, 3.6 mol%) to a Schlenk tube.
-
Remove the tube from the glovebox and add 3-chloropyridine (1.0 mmol, 1.0 eq), (3-fluorophenyl)boronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (4 mL) and degassed water (0.4 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-(3-Fluorophenyl)pyridine
These application notes provide detailed methodologies for the quantitative analysis of 3-(3-Fluorophenyl)pyridine in research and drug development settings. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fluorinated pyridine derivative of interest in pharmaceutical and chemical research.[1] Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2] HPLC-UV is a widely accessible and reliable technique for routine quantification, while GC-MS offers higher sensitivity and selectivity, making it suitable for trace-level analysis.[2][3]
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)
This method describes a validated isocratic reversed-phase HPLC-UV method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase to separate this compound from potential impurities. The analyte is detected by its UV absorbance at a specific wavelength, and quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.
Experimental Protocol
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 240 nm.
-
Run Time: 10 minutes.
2.2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate: Analytical grade.
-
Phosphoric Acid: Analytical grade (for pH adjustment).
-
Water: HPLC grade or ultrapure water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
The quantitative performance of the HPLC-UV method is summarized in the table below. These values are representative and should be verified during in-house method validation.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Visualization
Caption: Workflow for HPLC-UV analysis of this compound.
Application Note 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a highly sensitive and selective protocol for the quantification of this compound using GC-MS. This technique is particularly useful for analyzing complex matrices or when low detection limits are required.
Principle
The sample is introduced into the gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. Quantification is performed using selected ion monitoring (SIM) for enhanced sensitivity.
Experimental Protocol
2.1. Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z (to be determined from the mass spectrum of this compound, likely the molecular ion).
-
Qualifier Ions: Two other prominent ions from the mass spectrum.
-
2.2. Reagent and Standard Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 4-(3-Fluorophenyl)pyridine or a deuterated analog.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards containing this compound at concentrations ranging from 10 ng/mL to 1000 ng/mL, each spiked with a constant concentration of the internal standard.
2.3. Sample Preparation
-
Accurately measure a known volume or weigh a known amount of the sample.
-
Perform a liquid-liquid extraction or solid-phase extraction if the matrix is complex.
-
Evaporate the solvent and reconstitute the residue in a known volume of the analytical solvent containing the internal standard.
2.4. Analysis Procedure
-
Inject the prepared calibration standards.
-
Inject the prepared sample solutions.
-
Integrate the peak areas of the quantifier ion for both this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative performance of the GC-MS method.
| Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
Visualization
Caption: Logical relationship in the GC-MS quantification of this compound.
References
Application Note: A Robust Protocol for the Synthesis of 3-Fluoropyridines from Ketones via Photoredox Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Fluoropyridines are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. Their synthesis, however, can be challenging. This application note details a modern and efficient protocol for the synthesis of diversely substituted 3-fluoropyridines starting from readily available ketones. The described method utilizes a visible-light-mediated photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source.[1][2][3] This approach offers a significant advantage over traditional methods by avoiding harsh conditions and offering a broad substrate scope.
Overall Synthetic Strategy
The synthesis begins with two ketone precursors. One ketone is converted into an α,α-difluoro-β-iodoketone, while the second is transformed into a silyl enol ether. These two intermediates are then coupled under photoredox conditions, and subsequent cyclization with ammonium acetate yields the desired 3-fluoropyridine. The entire process can be conveniently performed in a one-pot manner, simplifying the experimental procedure.[1]
Figure 1: General overview of the synthetic strategy for 3-fluoropyridines.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of 3-fluoropyridines.
1. Preparation of Silyl Enol Ethers from Ketones
Silyl enol ethers can be prepared from the corresponding ketones using standard procedures, such as the combination of a chlorosilane, sodium iodide, and triethylamine.[1]
2. One-Pot Synthesis of 3-Fluoropyridines
This protocol describes the photoredox coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether, followed by in-situ condensation with ammonium acetate.
Figure 2: Experimental workflow for the one-pot synthesis.
Detailed Procedure:
-
To a reaction vessel, add the α,α-difluoro-β-iodoketone (1.0 equiv), silyl enol ether (1.5 equiv), fac-Ir(ppy)₃ (photocatalyst), and triphenylphosphine in anhydrous dimethylformamide (DMF).
-
Irradiate the mixture with blue LEDs at room temperature until the starting iodide is consumed (as monitored by an appropriate technique like TLC or GC-MS).
-
To the reaction mixture, add ammonium acetate (excess).
-
Heat the mixture. Optimal conditions may require heating to 120 °C for approximately 3 hours.[1]
-
After cooling to room temperature, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
The crude product is then purified, typically by column chromatography, to yield the pure 3-fluoropyridine.
Quantitative Data Summary
The following table summarizes the isolated yields for the synthesis of various 3-fluoropyridines using the one-pot protocol.
| Entry | α,α-Difluoro-β-iodoketone | Silyl Enol Ether Derived From | 3-Fluoropyridine Product | Isolated Yield (%) |
| 1 | 2,2-difluoro-3-iodo-1-phenylpropan-1-one | Acetophenone | 2,4-diphenyl-3-fluoropyridine | 90 |
| 2 | 2,2-difluoro-3-iodo-1-(p-tolyl)propan-1-one | Acetophenone | 3-fluoro-4-phenyl-2-(p-tolyl)pyridine | 85 |
| 3 | 1-(4-bromophenyl)-2,2-difluoro-3-iodopropan-1-one | Acetophenone | 2-(4-bromophenyl)-3-fluoro-4-phenylpyridine | 88 |
| 4 | 2,2-difluoro-3-iodo-1-(thiophen-2-yl)propan-1-one | Acetophenone | 3-fluoro-4-phenyl-2-(thiophen-2-yl)pyridine | 82 |
| 5 | 2,2-difluoro-3-iodo-1-phenylpropan-1-one | Propiophenone | 3-fluoro-5-methyl-2,4-diphenylpyridine | 60 |
| 6 | 2,2-difluoro-3-iodo-1-phenylpropan-1-one | Indanone | 3-fluoro-2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine | 58 |
Yields are based on the starting α,α-difluoro-β-iodoketone.[1]
Discussion
This photoredox-mediated method provides a reliable and versatile route to a variety of 3-fluoropyridines. The reaction is tolerant of different functional groups on both ketone-derived fragments. For instance, aromatic and heteroaromatic groups are well-tolerated.[1] The one-pot nature of the reaction, which avoids the isolation of the intermediate diketone, significantly simplifies the process and contributes to high overall yields.[1] The mechanism involves the reduction of the α,α-difluoro-β-iodoketone by the excited photocatalyst, followed by coupling with the silyl enol ether and subsequent cyclization and aromatization.
Conclusion
The detailed protocol for the synthesis of 3-fluoropyridines from ketones offers a practical and efficient method for accessing these valuable compounds. The mild reaction conditions, broad substrate scope, and operational simplicity make it a highly attractive tool for researchers in medicinal chemistry and materials science.
References
Application Notes and Protocols: 3-(3-Fluorophenyl)pyridine in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(3-Fluorophenyl)pyridine as a core scaffold in the discovery and development of novel agrochemicals, particularly fungicides. The information is based on the established role of related phenylpyridine derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. While specific data for this compound is extrapolated from closely related analogues, the provided protocols offer a robust framework for its synthesis and evaluation.
Introduction and Rationale
The pyridine ring is a well-established and highly successful scaffold in modern agrochemicals, including fungicides, herbicides, and insecticides.[1] The introduction of fluorine atoms into these molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy.[2] Phenylpyridine derivatives, in particular, have been a focus of research for the development of succinate dehydrogenase inhibitors (SDHIs).[3] SDHIs disrupt the fungal mitochondrial respiratory chain, leading to a halt in energy production and ultimately, cell death.[4]
The this compound scaffold combines the essential pyridine core with a fluorinated phenyl group, making it a promising candidate for the development of novel SDH inhibitors. The fluorine substitution can influence binding affinity to the target enzyme and improve physicochemical properties relevant for agrochemical applications.
Proposed Mode of Action: Succinate Dehydrogenase Inhibition
The primary proposed mode of action for agrochemicals derived from this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme complex (also known as complex II) in the mitochondrial electron transport chain of fungi.[4]
Signaling Pathway of SDH Inhibition
Caption: Proposed signaling pathway of SDH inhibition by a this compound-based fungicide.
Synthesis Protocols
The synthesis of potential agrochemical candidates based on the this compound scaffold can be achieved through established cross-coupling methodologies. Below are representative protocols for the synthesis of the core scaffold and a hypothetical derivative.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a common method for the formation of the C-C bond between the pyridine and phenyl rings.
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol:
-
To a reaction vessel, add 3-bromopyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a suitable base such as cesium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Synthesis of a Hypothetical N-(3-(3-fluorophenyl)pyridin-2-yl)benzamide Derivative
This protocol outlines the synthesis of a potential fungicidal candidate via a Buchwald-Hartwig amination followed by amidation.
Experimental Protocol:
Step 1: Buchwald-Hartwig Amination
-
Combine 2-bromo-3-(3-fluorophenyl)pyridine (1.0 eq), a primary amine (e.g., aniline, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a reaction vessel.
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene.
-
Heat the mixture to 80-110°C and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield N-phenyl-3-(3-fluorophenyl)pyridin-2-amine.
Step 2: Amidation
-
Dissolve the product from Step 1 (1.0 eq) in an anhydrous solvent like dichloromethane or THF.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the mixture to 0°C and slowly add benzoyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to obtain the final product.
Biological Activity and Data Presentation
While specific quantitative data for this compound derivatives is not publicly available, the following tables present representative data for analogous pyridine-based carboxamide fungicides that act as SDH inhibitors. This data serves as a benchmark for the expected activity of novel compounds based on the this compound scaffold.
Table 1: Representative In Vitro Antifungal Activity of Analogous Pyridine Carboxamides
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 3f | Botrytis cinerea | 1.83 | [3] |
| 3g | Colletotrichum ambiens | 2.15 | [3] |
| 5o | Phomopsis sp. | 10.5 | [5] |
| 5f | Phomopsis sp. | >50 | [5] |
Data is for N-(2-(phenylamino)phenyl)nicotinamide derivatives and pyrimidine derivatives containing an amide moiety, which are structurally related to potential agrochemicals derived from this compound.
Table 2: Representative Succinate Dehydrogenase (SDH) Inhibition of Analogous Pyridine Carboxamides
| Compound ID | Fungal Species | IC50 (µM) | Reference |
| 3f | Botrytis cinerea | 5.24 | [3] |
| Thifluzamide | Botrytis cinerea | 5.18 | [3] |
Data is for an N-(2-(phenylamino)phenyl)nicotinamide derivative compared to a commercial SDHI fungicide.
Experimental Protocols for Biological Assays
In Vitro Antifungal Assay
This protocol details a method to determine the half-maximal effective concentration (EC50) of a test compound against various plant pathogenic fungi.
Caption: Workflow for the in vitro antifungal assay.
Experimental Protocol:
-
Preparation: Prepare stock solutions of the test compound in dimethyl sulfoxide (DMSO). Create a series of dilutions to achieve the final desired concentrations.
-
Media Preparation: Autoclave potato dextrose agar (PDA) and cool it to 50-60°C.
-
Compound Incorporation: Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the final test concentrations. Also, prepare control plates with DMSO only.
-
Plating: Pour the PDA mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes a colorimetric method to measure the inhibitory activity of a compound on the SDH enzyme.
Experimental Protocol:
-
Mitochondria Isolation: Isolate mitochondria from the target fungal species using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4). The reaction mixture should contain the buffer, a substrate (sodium succinate), and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP) or 2(4-iodophenyl)-3(4-nitrophenyl)-5-phenyltetrazolium chloride (INT).[6]
-
Assay Procedure:
-
In a 96-well plate, add the mitochondrial preparation.
-
Add various concentrations of the this compound derivative (dissolved in DMSO) to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at a controlled temperature (e.g., 25-30°C) for a short period.
-
Initiate the reaction by adding the substrate (sodium succinate).
-
-
Measurement: Immediately measure the change in absorbance of the electron acceptor dye over time using a microplate reader in kinetic mode (e.g., at 600 nm for DCPIP).[7] The rate of color change is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in SDH activity, calculated by plotting the inhibition percentage against the log of the inhibitor concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel agrochemical fungicides. Based on the well-documented efficacy of related phenylpyridine compounds as succinate dehydrogenase inhibitors, derivatives of this compound are expected to exhibit significant antifungal activity. The protocols and data presented herein provide a comprehensive guide for the synthesis, in vitro evaluation, and mechanistic study of these potential new agrochemicals. Further research, including structure-activity relationship (SAR) studies and in vivo testing, will be crucial in optimizing this scaffold for commercial application.
References
- 1. Inhibition of mitochondrial NADH dehydrogenase by pyridine derivatives and its possible relation to experimental and idiopathic parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 7. content.abcam.com [content.abcam.com]
Application Notes and Protocols for 3-(3-Fluorophenyl)pyridine in Catalysis
Disclaimer: Extensive literature searches did not yield specific examples of 3-(3-Fluorophenyl)pyridine being directly utilized as a primary ligand in catalytic reactions with detailed experimental protocols and quantitative performance data. The following application notes provide a synthesis protocol for a more complex ligand featuring the 3-(3-fluorophenyl) moiety and a representative protocol for how this compound could be employed as a ligand in a common cross-coupling reaction, based on established methodologies for similar pyridine-based ligands.
Synthesis of a Ligand Incorporating a 3-(3-Fluorophenyl) Moiety
While direct catalytic applications of this compound as a simple ligand are not readily found in the searched literature, it has been used as a substituent in the synthesis of more complex chelating ligands. One such example is the synthesis of 1,1′-[(3-fluorophenyl)methylene]bis[3-(3-fluorophenyl)imidazo[1,5-a]pyridine], which can subsequently be used to form metal complexes.[1]
Experimental Protocol: Synthesis of 1,1′-[(3-fluorophenyl)methylene]bis[3-(3-fluorophenyl)imidazo[1,5-a]pyridine][1]
This protocol describes the synthesis of a bidentate nitrogen ligand containing the this compound structure.
Materials:
-
3-(3-Fluorophenyl)imidazo[1,5-a]pyridine
-
3-Fluorobenzaldehyde
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-(3-fluorophenyl)imidazo[1,5-a]pyridine (1.0 eq) in a minimal amount of ethanol.
-
To this solution, add 3-fluorobenzaldehyde (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the ethanol under reduced pressure.
-
Quench the reaction by adding water to the residue.
-
Extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel.
References
Application Notes and Protocols for Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of multi-substituted 3-fluoropyridines via a Rhodium(III)-catalyzed C-H functionalization. This method offers a straightforward and efficient approach using readily available α-fluoro-α,β-unsaturated oximes and alkynes. The reaction is notable for its operational simplicity, allowing for convenient setup in air on a standard laboratory benchtop.[1][2][3]
Core Advantages of the Method:
-
Operational Simplicity: Reactions can be set up in the air, eliminating the need for an inert atmosphere glovebox for routine preparations.[1]
-
Broad Substrate Scope: The protocol is effective for a variety of α-fluoro-α,β-unsaturated oximes with aryl, heteroaryl, and alkyl β-substituents, as well as symmetrical and unsymmetrical alkynes.[1][2]
-
High Regioselectivity: The coupling of α,β-unsaturated oximes with terminal alkynes proceeds with high regioselectivity, yielding single 3-fluoropyridine regioisomers.[1][2]
-
Robustness: The reaction demonstrates tolerance to moisture, with even stoichiometric amounts of water having a minimal effect on the reaction yield.[1]
Experimental Workflow
The overall experimental workflow for the Rh(III)-catalyzed synthesis of fluorinated pyridines is depicted below. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with product isolation and purification.
Caption: Experimental workflow for the synthesis of 3-fluoropyridines.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a catalytic cycle involving C-H activation of the α-fluoro-α,β-unsaturated oxime, followed by alkyne insertion and subsequent reductive elimination to form the pyridine ring and regenerate the active Rh(III) catalyst.
Caption: Proposed catalytic cycle for pyridine formation.
Detailed Experimental Protocols
General Procedure for Bench-Top Synthesis of 3-Fluoropyridines:
This protocol is adapted from established methods for the Rh(III)-catalyzed synthesis of 3-fluoropyridines.[1]
Materials:
-
α-fluoro-α,β-unsaturated oxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Cesium pivalate (CsOPiv) (30 mol%)
-
Ethyl acetate (EtOAc) (0.1 M)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the α-fluoro-α,β-unsaturated oxime, alkyne, [Cp*RhCl₂]₂, and CsOPiv.
-
Add ethyl acetate to the vial.
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoropyridine.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 3-fluoropyridines.
Table 1: Optimization of Reaction Conditions [1]
| Entry | Solvent | Additive (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | MeOH | CsOPiv (30) | 60 | 12 | 0 |
| 2 | TFE | CsOPiv (30) | 60 | 12 | 0 |
| 3 | EtOAc | CsOPiv (30) | 80 | 12 | 91 |
| 4 | Dioxane | CsOPiv (30) | 80 | 12 | <10 |
| 5 | Toluene | CsOPiv (30) | 80 | 12 | 25 |
Reactions were performed with α-fluoro-α,β-unsaturated oxime 1a and diphenylacetylene 2a.
Table 2: Scope of the Reaction with Various Oximes and Alkynes [1]
| Product | Oxime Substituent (β-position) | Alkyne | Yield (%) |
| 3a | Phenyl | Diphenylacetylene | 91 |
| 3b | Phenyl | 1-Phenyl-1-propyne | 85 |
| 3c | n-Butyl | Diphenylacetylene | 78 |
| 3d | 4-MeO-Ph | Diphenylacetylene | 88 |
| 3e | 4-CF₃-Ph | Diphenylacetylene | 75 |
| 3j | 2-Furyl | Diphenylacetylene | 82 |
| 3k | 2-Furyl | 1-Phenyl-1-propyne | 79 |
Reactions were conducted in EtOAc at 80 °C for 12 h.
Table 3: Comparison of Reactions Under Nitrogen and in Air [1]
| Entry | Atmosphere | Time (min) | Conversion (%) |
| 1 | N₂ | 15 | 72 |
| 2 | Air | 15 | 82 |
| 3 | N₂ | 30 | 91 |
| 4 | Air | 30 | 99 |
Reactions were performed with oxime 1a and alkyne 2a. Percentages were determined by ¹⁹F NMR.
Concluding Remarks
The Rh(III)-catalyzed synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes provides a robust and user-friendly method for accessing this important class of compounds. The operational simplicity, broad substrate scope, and high regioselectivity make it a valuable tool for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this synthetic strategy.
References
Application Notes & Protocols: Development of TRPV1 Antagonists Using 2-Aryl Substituted Pyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of potent and selective TRPV1 antagonists based on a 2-aryl substituted pyridine scaffold. The information herein is collated from recent advancements in the field and is intended to guide researchers in the synthesis, in vitro evaluation, and in vivo characterization of these promising therapeutic agents for pain management.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal nociceptor, integrating thermal, chemical, and proton stimuli.[1][2][3] Activation of TRPV1 leads to the sensation of pain, making it a prime therapeutic target for the development of novel analgesics.[1][4] A particularly promising class of TRPV1 antagonists are the 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides bearing a 2-aryl substituted pyridine C-region.[1][4] These compounds have demonstrated high potency and efficacy in preclinical models of pain.[1][4]
This guide outlines the key methodologies for the development of these antagonists, from chemical synthesis to biological evaluation.
Lead Scaffold and Pharmacophore Model
The lead scaffold for this class of TRPV1 antagonists consists of three key pharmacophoric regions, as illustrated below. The structure-activity relationship (SAR) studies indicate that the lipophilicity of the 2-aryl group in the C-region is a critical determinant of antagonist activity.[1]
Caption: Key pharmacophoric regions of the 2-aryl substituted pyridine based TRPV1 antagonists.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative 2-aryl substituted pyridine analogues against human TRPV1 (hTRPV1) activated by capsaicin.
| Compound ID | 2-Aryl Substituent | Ki (nM) against Capsaicin | Reference |
| 8 | Phenyl | ~6.4 | [1] |
| 9 | 4-Fluorophenyl | 0.4 | [1] |
| 18 | 3-Chlorophenyl | 0.3 | [1] |
| 19 | 3-Methylphenyl | 0.4 | [1] |
| 26 | Thiophen-2-yl | 0.2 | [1] |
| Reference 7 | (Not specified in detail) | ~0.4 | [1] |
Experimental Protocols
Chemical Synthesis
A general synthetic route to the 2-aryl substituted pyridine analogues is outlined below. The key step is a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 2-position of the pyridine ring.[1]
Caption: General synthetic workflow for 2-aryl substituted pyridine TRPV1 antagonists.
Protocol 4.1.1: Suzuki-Miyaura Coupling
-
To a solution of the 2-chloropyridine derivative (1.0 eq) in a mixture of toluene and ethanol, add the corresponding aryl boronic acid (1.2 eq) and aqueous sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 100 °C under microwave irradiation for 1 hour.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl pyridine.[1]
Protocol 4.1.2: Nitrile Reduction
-
To a solution of the 2-aryl pyridine nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and heat to reflux for 1 hour.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the primary amine.[1]
Protocol 4.1.3: Amide Coupling
-
To a solution of the primary amine (1.0 eq) and the racemic propanoic acid derivative (1.1 eq) in a mixture of THF and dimethylformamide (DMF), add 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final compound.[1]
In Vitro Evaluation
The primary in vitro assay to determine the antagonist activity of the synthesized compounds is a Fluorometric Imaging Plate Reader (FLIPR) based calcium influx assay using cells stably expressing human TRPV1.[1]
Caption: Workflow for in vitro screening of TRPV1 antagonists using a FLIPR assay.
Protocol 4.2.1: FLIPR Calcium Influx Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate media and conditions.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
Compound Addition: Wash the cells to remove excess dye and add varying concentrations of the test compounds (potential antagonists). Incubate for 15-30 minutes at room temperature.
-
Stimulation and Measurement: Place the plate in a FLIPR instrument. Measure the baseline fluorescence and then add a solution of capsaicin (final concentration of 100 nM) to stimulate the TRPV1 channels.[1]
-
Data Analysis: Record the fluorescence intensity over time. The antagonist activity is determined by the inhibition of the capsaicin-induced calcium influx. Calculate the IC50 values from the concentration-response curves. The Ki values can be calculated using the Cheng-Prusoff equation.
In Vivo Characterization
Promising antagonists identified from in vitro screening should be further evaluated in animal models of pain and for on-target side effects.
Protocol 4.3.1: Mouse Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)
-
Induction of Neuropathy: Surgically induce chronic constriction injury of the sciatic nerve in mice under anesthesia.
-
Drug Administration: After a recovery period and confirmation of mechanical allodynia (e.g., using von Frey filaments), administer the test compound orally or via intraperitoneal injection.
-
Behavioral Testing: Assess the anti-allodynic effect of the compound by measuring the paw withdrawal threshold to mechanical stimuli at different time points after drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds of the drug-treated group to a vehicle-treated control group to determine the efficacy of the antagonist.[1]
Protocol 4.3.2: Capsaicin-Induced Hypothermia Model
-
Baseline Temperature: Measure the baseline rectal temperature of the animals (e.g., mice).
-
Drug Administration: Administer the test compound at various doses.
-
Capsaicin Challenge: After a predetermined time, administer a subcutaneous injection of capsaicin to induce hypothermia.
-
Temperature Monitoring: Monitor the rectal temperature of the animals at regular intervals for a set period.
-
Data Analysis: The ability of the antagonist to block capsaicin-induced hypothermia is indicative of its in vivo target engagement.[1]
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel. Its activation by stimuli such as capsaicin, heat, or protons leads to an influx of Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, resulting in the perception of pain. TRPV1 antagonists block this channel, preventing ion influx and subsequent neuronal activation.
References
- 1. 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. 2-Aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as highly potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3-(3-Fluorophenyl)pyridine. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 3-bromopyridine and 3-fluorophenylboronic acid.
Question 1: Why is my yield of this compound consistently low or the reaction failing to proceed?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction environment. Here are the most common causes and their solutions:
-
Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, the active catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.
-
Inappropriate Choice of Base: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Poor Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Electron-rich and bulky phosphine ligands are often required for coupling with less reactive aryl chlorides, but are also effective for aryl bromides.
-
Suboptimal Solvent: The solvent system must be able to dissolve the various components of the reaction and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
Several side products are common in Suzuki-Miyaura couplings. Identifying them can help in optimizing the reaction to favor the desired product.
-
Homocoupling of Boronic Acid: A common byproduct is the dimer of the boronic acid (in this case, 3,3'-difluorobiphenyl). This is often favored in the presence of molecular oxygen.[1]
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical to suppress this side reaction. The initial reduction of a Pd(II) precatalyst can also lead to small amounts of homocoupling product even in the absence of oxygen.[1]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, leading to the formation of fluorobenzene. This side reaction can be prevalent with certain bases or at higher pH levels.
-
Solution: Careful selection of the base is important. Using slightly less than the stoichiometric amount of the boronic acid can sometimes help ensure it is fully consumed in the desired cross-coupling reaction.
-
-
Dehalogenation: The starting aryl halide (3-bromopyridine) can be reduced to pyridine.
-
Solution: This is less common but can occur. Optimizing the catalyst and reaction time can help minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable starting protocol for the synthesis of this compound?
A1: A robust starting point is crucial for success. Below is a detailed experimental protocol adapted from established procedures for similar heteroaryl Suzuki-Miyaura couplings.[7][8]
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed. The disappearance of the starting materials (3-bromopyridine) and the appearance of the product spot/peak will indicate the reaction's progress.
Q3: What are the best methods for purifying the final product?
A3: Purification typically involves an aqueous workup followed by chromatography or recrystallization.
-
Workup: After the reaction is complete, it is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product can be purified by flash column chromatography on silica gel, often using a gradient of ethyl acetate in hexanes.[2] Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/methanol) can be an effective purification method.[9]
Q4: The Suzuki-Miyaura coupling is not working for my specific setup. Are there alternative synthetic routes to this compound?
A4: Yes, if the Suzuki-Miyaura coupling proves problematic, other methods for synthesizing fluoropyridines can be explored:
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This involves converting 3-aminopyridine into a diazonium salt, which is then decomposed in the presence of a fluoride source.[10]
-
Halogen Exchange Reactions: This method involves replacing a chlorine or bromine atom at the 3-position of the pyridine ring with fluorine, typically using a fluoride salt like KF or CsF.[11]
Data Presentation: Optimizing Reaction Conditions
The yield of Suzuki-Miyaura couplings is highly dependent on the specific combination of catalyst, ligand, base, and solvent. The following table summarizes optimization data for the coupling of a bromopyridine derivative with an arylboronic acid, which can serve as a guide for optimizing the synthesis of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene/H₂O | 90 | Moderate |
| 2 | Pd(OAc)₂ (2) | None | K₃PO₄ (2) | Toluene/H₂O | 90 | Low |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O | 80 | High |
| 4 | Pd₂(dba)₃ (2.5) | Cy₃P·HBF₄ (3) | K₃PO₄ (1.7) | Dioxane/H₂O | 100 | ~80 |
| 5 | Pd(OAc)₂ (2) | S-Phos (4) | K₃PO₄ (2) | Toluene | 90 | High |
| 6 | Pd(OAc)₂ (2) | X-Phos (4) | K₃PO₄ (2) | Toluene | 90 | High |
This table is a compilation of representative data from similar heteroaryl Suzuki couplings to guide optimization.[3][12] Yields are qualitative (Low, Moderate, High) where specific percentages are not available.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.
-
Reagent Setup: To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., S-Phos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for improving reaction yield.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(3-Fluorophenyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(3-Fluorophenyl)pyridine.
Troubleshooting Guide
Problem 1: Low purity of this compound after initial purification by flash chromatography.
-
Question: My initial flash chromatography purification of this compound is yielding a product with low purity. What are the likely causes and how can I improve the separation?
-
Answer: Low purity after initial flash chromatography is a common issue. Several factors could be contributing to this problem. The primary reasons often involve the presence of closely related impurities and suboptimal chromatographic conditions.
Possible Causes and Solutions:
-
Co-elution of Isomeric Impurities: Byproducts with similar polarity to this compound, such as positional isomers (e.g., 2-(3-Fluorophenyl)pyridine or 4-(3-Fluorophenyl)pyridine), may co-elute.
-
Solution: Employ a multi-step purification approach. After the initial flash chromatography, consider a secondary purification step like preparative High-Performance Liquid Chromatography (HPLC) for finer separation.[1]
-
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation on a silica gel column.
-
Solution: Methodically screen different solvent systems. A common starting point for pyridine derivatives is a hexane/ethyl acetate gradient.[1] You can also try incorporating a small percentage of a more polar solvent like methanol or a modifier like triethylamine to improve peak shape and resolution.
-
-
Column Overloading: Exceeding the loading capacity of the chromatography column will lead to poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, aim for a sample-to-silica ratio of 1:50 to 1:100.
-
-
Problem 2: Product degradation during purification by distillation.
-
Question: I am observing product degradation and low recovery when trying to purify this compound by distillation. What could be the cause?
-
Answer: While distillation is an effective method for purifying many pyridine derivatives[2][3], thermal degradation can be a concern.
Possible Causes and Solutions:
-
High Temperature: The compound may be sensitive to high temperatures, leading to decomposition.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.
-
-
Presence of Acidic Impurities: Residual acidic impurities from the synthesis can catalyze degradation at elevated temperatures.
-
Solution: Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during workup before distillation.
-
-
Extended Heating Time: Prolonged exposure to heat, even at lower temperatures, can cause degradation.
-
Solution: Ensure efficient heating and condensation to minimize the distillation time. Use a well-insulated distillation apparatus.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are the most common impurities encountered during the synthesis and purification of this compound?
-
Answer: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally related byproducts. Potential byproducts in related fluoropyridine syntheses include various isomers and other substituted pyridines.[4]
-
Question: What is the recommended method for achieving high purity (>99%) of this compound for pharmaceutical applications?
-
Answer: Achieving pharmaceutical-grade purity often requires a combination of purification techniques. A typical workflow would be an initial purification by flash chromatography to remove bulk impurities, followed by a final polishing step using preparative HPLC.[1] For some pyridine derivatives, treatment with an alkali metal compound followed by distillation has been shown to be effective in removing stubborn impurities.[3]
-
Question: Are there any specific safety precautions I should take when purifying this compound?
-
Answer: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When performing distillations, especially under vacuum, it is important to use appropriate glassware and a blast shield.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Representative Data)
| Purification Technique | Starting Purity | Final Purity | Typical Yield | Notes |
| Flash Chromatography | 75% | 90-95% | 80-90% | Good for initial bulk purification. |
| Distillation (Vacuum) | 90% | >98% | 70-85% | Effective for thermally stable compounds. |
| Preparative HPLC | 95% | >99.5% | 60-75% | Ideal for final polishing to achieve high purity.[1] |
| Recrystallization | 90% | >99% | 50-70% | Highly dependent on finding a suitable solvent system. |
Experimental Protocols
Protocol 1: Purification by Flash Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Loading: Carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Preparative HPLC
-
System Preparation: Equilibrate the preparative HPLC system, including the column (e.g., a C18 reverse-phase column), with the mobile phase (e.g., a mixture of acetonitrile and water).[1]
-
Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Injection: Inject the sample onto the column.
-
Chromatography: Run the chromatography using either an isocratic or gradient elution method, monitoring the separation at a suitable UV wavelength.
-
Fraction Collection: Collect the fraction corresponding to the main product peak.
-
Product Isolation: Remove the organic solvent from the collected fraction using a rotary evaporator. If the mobile phase contains water, the product may be isolated by lyophilization or extraction.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after flash chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]
- 3. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 4. 3-Fluoropyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the SNAr on pyridines, offering systematic approaches to identify and resolve them.
Diagram of the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in SNAr reactions on pyridines.
Frequently Asked Questions (FAQs)
Reaction Mechanism and Regioselectivity
Q1: Why does nucleophilic aromatic substitution on pyridines preferentially occur at the 2- and 4-positions?
A1: Nucleophilic aromatic substitution on pyridines occurs regioselectively at the 2- and 4-positions because the nitrogen atom in the ring can stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][2][3] When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, which is a significant stabilizing contribution.[1][2] This is not possible if the nucleophile attacks the C-3 position.[2] Therefore, the activation energy for the formation of the intermediate is lower for attack at the 2- and 4-positions, leading to a faster reaction rate.
Q2: Is there a difference in reactivity between the 2- and 4-positions?
A2: While both the 2- and 4-positions are activated, their relative reactivity can depend on the specific nucleophile, solvent, and reaction conditions. Generally, the 4-position is often more reactive due to reduced steric hindrance compared to the 2-position, which is adjacent to the nitrogen atom. However, this is not a strict rule, and selectivity can vary.
Substrate and Reagents
Q3: My pyridine substrate has an electron-donating group. Why is the reaction not working?
A3: Electron-donating groups (EDGs) on the pyridine ring decrease its electrophilicity, making it less reactive towards nucleophilic attack. SNAr reactions are generally more facile on electron-deficient aromatic rings. To overcome this, you may need to use more forcing reaction conditions, such as higher temperatures or a stronger nucleophile.[4] In some cases, converting the pyridine to a pyridine-N-oxide can increase the reactivity of the ring system.
Q4: What is the best leaving group for SNAr on pyridines?
A4: The reactivity of the leaving group in SNAr reactions often follows the "element effect," where the order is F > NO₂ > Cl ≈ Br > I.[5][6] This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, and a more electronegative group at the substitution site enhances the electrophilicity of the carbon atom.[7] Therefore, a fluoride is often the best leaving group for these reactions.
Q5: How do I choose the right nucleophile?
A5: The choice of nucleophile depends on the reactivity of your pyridine substrate. For highly activated pyridines (e.g., with multiple electron-withdrawing groups), a wide range of nucleophiles can be used. For less activated pyridines, a stronger nucleophile may be required. Common nucleophiles include amines, alkoxides, thiolates, and carbanions. The strength of the nucleophile can often be enhanced by the addition of a base to deprotonate it.
Reaction Conditions
Q6: What is the optimal solvent for my SNAr reaction?
A6: Polar aprotic solvents such as DMSO, DMF, and THF are generally preferred for SNAr reactions.[8] These solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and therefore more nucleophilic. Protic solvents can solvate the nucleophile and reduce its reactivity.
Q7: At what temperature should I run my reaction?
A7: The optimal temperature is highly dependent on the specific substrate and nucleophile. Some highly activated pyridines can react at room temperature, while less reactive systems may require heating to temperatures of 100 °C or higher.[4] It is often best to start at a lower temperature and gradually increase it if no reaction is observed.
Quantitative Data
The following tables summarize quantitative data from various studies on SNAr reactions involving pyridines.
Table 1: Effect of Phosphine Ligand on the Yield of a Pyridinylphosphonium Salt
| Entry | Phosphine | Yield (%) |
| 1 | PPh₃ | 75 |
| 2 | PEt₃ | 72 |
| 3 | PPh₂Et | 91 |
| 4 | PPhEt₂ | 95 |
| 5 | P(p-anisole)₃ | 92 |
Reaction conditions: 4-iodopyridine (1.0 equiv), phosphine (1.0 equiv), CHCl₃ (0.1 M), room temperature, ≤48 h.
Table 2: Effect of Temperature on SNAr of Substituted 4-Iodopyridines
| Entry | Substituent on Pyridine | Temperature (°C) | Yield (%) |
| 1 | 3-CN | rt | 95 |
| 2 | 3-CO₂Me | rt | 92 |
| 3 | 3-OMe | 50 | 85 |
| 4 | 3-Me | 50 | 81 |
Reaction conditions: Iodopyridine (1.0 equiv), P(p-anisole)₃ (1.0 equiv), CHCl₃ (0.1 M), ≤48 h.[9]
Table 3: Kinetic Parameters for SNAr of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Leaving Group (L) | k (10⁻⁴ M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-F | 1.8 | 15.2 | -22.1 |
| 2-Cl | 1.6 | 17.2 | -15.4 |
| 2-Br | 1.7 | 16.5 | -17.8 |
| 2-I | 1.5 | 16.9 | -16.8 |
| 2-CN | 93 | 14.5 | -17.0 |
| 4-CN | 75 | 15.2 | -15.5 |
Data extracted from a study on the reactivity of N-methylpyridinium ions.[5]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of a Halopyridine with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific substrates.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for an SNAr reaction on a pyridine.
-
Reagents and Setup: To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the halopyridine (1.0 equiv.), the amine nucleophile (1.0-1.5 equiv.), and a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Inert Atmosphere: If using a strong base or air-sensitive reagents, flush the flask with an inert gas (e.g., nitrogen or argon).
-
Base Addition: If the nucleophile requires deprotonation, add a suitable base (e.g., NaH, K₂CO₃, or Cs₂CO₃) portion-wise at room temperature or 0 °C.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
References
- 1. researchgate.net [researchgate.net]
- 2. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Reaction Examples [cdb.ics.uci.edu]
- 9. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
Technical Support Center: 19F NMR Spectroscopy of Fluorinated Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyridines in 19F NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my 19F NMR signal for a fluorinated pyridine broad and poorly resolved?
Broadening of 19F NMR signals in fluorinated pyridines is a common issue that can arise from several factors, most notably the interaction with the quadrupolar nitrogen nucleus (¹⁴N).
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I > 1/2 and possesses a quadrupole moment. This quadrupole moment interacts with the local electric field gradient, leading to rapid relaxation of the nitrogen nucleus. This rapid relaxation can cause broadening of the signals of nuclei coupled to it, such as ¹⁹F.[1][2] The extent of this broadening is dependent on the magnitude of the coupling constant between the fluorine and nitrogen nuclei (J-coupling) and the symmetry of the electronic environment around the nitrogen atom.[3][4]
-
Chemical Exchange: If your sample is undergoing chemical exchange on the NMR timescale, for example, protonation/deprotonation of the pyridine nitrogen, this can lead to signal broadening. The rate of exchange is often pH and solvent-dependent.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
High Viscosity or Aggregation: Highly viscous samples or aggregation of the analyte at high concentrations can slow molecular tumbling, leading to broader lines.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your sample is free of particulate matter and paramagnetic impurities. Use high-quality deuterated solvents.
-
Adjust Temperature: Acquiring the spectrum at a different temperature can alter the rate of chemical exchange or molecular tumbling, potentially leading to sharper signals.
-
Use a Relaxation Agent: In some cases, adding a relaxation agent like Cr(acac)₃ can help to shorten the relaxation times of all nuclei uniformly, sometimes resulting in sharper lines for the signals of interest, though this should be done with caution as it can also broaden all signals.
-
Consider ¹⁵N Labeling: If possible, using a ¹⁵N-labeled pyridine will eliminate the quadrupolar broadening from ¹⁴N, as ¹⁵N is a spin-1/2 nucleus.
-
Data Processing: Applying a gentle line broadening factor (e.g., exponential multiplication) during data processing can improve the signal-to-noise ratio of broad peaks, but at the cost of resolution.[5] For severely broad signals, specialized processing techniques like baseline correction and discarding the first few data points of the FID might be necessary.[6]
2. The multiplicity of my 19F NMR signal is more complex than expected. How can I interpret it?
The complex splitting patterns in the ¹⁹F NMR spectra of fluorinated pyridines arise from couplings to various other nuclei, including protons (¹H), other fluorine atoms (¹⁹F), and carbon-13 (¹³C).
-
¹H-¹⁹F Coupling: Fluorine couples to protons over multiple bonds. The magnitude of these J-couplings can be significant and can lead to complex multiplets. Long-range couplings (over four or five bonds) are not uncommon.
-
¹⁹F-¹⁹F Coupling: In polyfluorinated pyridines, you will observe coupling between the different fluorine nuclei. These coupling constants are often larger than ¹H-¹H couplings.[7]
-
¹³C-¹⁹F Coupling: Coupling to ¹³C will appear as satellite peaks around the main ¹⁹F signal. The one-bond ¹³C-¹⁹F coupling is very large, while longer-range couplings are also frequently observed.
-
Second-Order Effects: When the chemical shift difference between two coupled nuclei (in Hz) is not much larger than their coupling constant, second-order effects (e.g., "roofing") can distort the expected multiplicity and intensities.
Strategies for Simplification and Interpretation:
-
¹H Decoupling: Acquiring a ¹H-decoupled ¹⁹F NMR spectrum will remove all ¹H-¹⁹F couplings, simplifying the spectrum to show only ¹⁹F-¹⁹F couplings (if applicable). This is the most common starting point for interpreting the spectra of fluorinated compounds.
-
2D NMR Experiments:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates ¹H and ¹⁹F chemical shifts, allowing you to identify which protons are coupled to which fluorine atoms.
-
¹⁹F COSY (Correlation Spectroscopy): In polyfluorinated pyridines, a ¹⁹F COSY spectrum will show correlations between coupled fluorine nuclei.
-
-
Spectral Simulation: Using NMR simulation software can be a powerful tool to validate your assignments of chemical shifts and coupling constants by comparing the simulated spectrum to the experimental one.
3. My ¹⁹F chemical shifts seem to vary between experiments. What could be the cause?
¹⁹F chemical shifts are known to be highly sensitive to the local environment.[8] Several factors can lead to variations in the observed chemical shifts.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the electron density around the fluorine nucleus, leading to changes in chemical shift.[9][10] It is crucial to report the solvent used when reporting ¹⁹F NMR data.
-
Concentration Effects: Changes in sample concentration can affect the chemical shift, particularly if there are intermolecular interactions such as hydrogen bonding or π-stacking.
-
pH Effects: The protonation state of the pyridine nitrogen will have a substantial impact on the electronic structure of the ring and thus on the ¹⁹F chemical shift. Ensure consistent pH or buffering if this is a critical parameter in your experiments.
-
Temperature Effects: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in the averaged chemical shift observed.
-
Referencing: Inconsistent chemical shift referencing is a common source of variation. It is important to use a consistent internal or external reference standard. For ¹⁹F NMR, common references include CFCl₃ (0 ppm), C₆F₆ (-164.9 ppm), and trifluoroacetic acid (-76.55 ppm).[11] Indirect referencing to the deuterium lock signal via the spectrometer's unified chemical shift scale is also a reliable method.[12]
Best Practices for Consistency:
-
Always use the same solvent and, if possible, the same concentration for comparative studies.
-
Control the pH of your samples if the fluorinated pyridine is pH-sensitive.
-
Record the temperature at which the spectrum was acquired.
-
Clearly state the reference standard and method used for chemical shift calibration.
Quantitative Data
The following table summarizes typical ¹⁹F NMR chemical shifts and coupling constants for some common fluorinated pyridines. Note that these values can vary with solvent and other experimental conditions.
| Compound | Solvent | ¹⁹F Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| 2-Fluoropyridine | CDCl₃ | ~ -68.5 | ²JNF ≈ -52.6 |
| neat | ~ -60.7 | ||
| 3-Fluoropyridine | CDCl₃ | ~ -129.0 | |
| 4-Fluoropyridine | Not specified | ~ -92.5 | |
| Pyridine N-fluoropyridinium tetrafluoroborate | CD₃CN (-35 °C) | ~ 45.9 (N-F) | ¹JNF ≈ 128 |
Data compiled from various sources, including SpectraBase and literature values.[13][14][15][16][17]
Experimental Protocols
Standard Protocol for Acquiring a ¹⁹F NMR Spectrum
This protocol provides a general guideline for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated pyridine on a modern NMR spectrometer.
1. Sample Preparation:
-
Analyte Concentration: For routine ¹⁹F NMR, a concentration of 5-20 mg of the fluorinated pyridine in 0.6-0.7 mL of deuterated solvent is typically sufficient. For quantitative measurements, a higher concentration and the addition of an internal standard may be necessary.[5]
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, acetone-d₆, and DMSO-d₆. Be aware that the solvent can influence the chemical shift.[9]
-
Filtration: To ensure the best possible resolution and avoid issues with shimming, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Use a clean, high-quality NMR tube.
2. Instrument Setup and Calibration:
-
Tuning and Matching: Tune and match the NMR probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock on the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. An automated gradient shimming routine is often sufficient.
3. Acquisition Parameters for a Standard ¹H-Decoupled ¹⁹F Spectrum:
-
Pulse Program: Select a standard pulse program for a ¹⁹F observe experiment with ¹H decoupling (e.g., zgfhigqn on Bruker instruments). For quantitative results, an inverse-gated decoupling sequence is preferred to suppress the Nuclear Overhauser Effect (NOE).[7]
-
Spectral Width (sw): The chemical shift range for organofluorine compounds is large. If the approximate chemical shift is unknown, start with a wide spectral width (e.g., 200-300 ppm or ~100,000 Hz on a 400 MHz spectrometer) to avoid signals folding into the spectrum.[12] Once the signal is located, the spectral width can be narrowed to improve digital resolution.
-
Transmitter Offset (o1p): Set the center of the spectrum to the expected chemical shift of your ¹⁹F signal.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is usually adequate for good resolution.
-
Relaxation Delay (d1): For routine spectra, a relaxation delay of 1-2 seconds is a good starting point. For quantitative measurements, a much longer delay of 5-7 times the longest T₁ relaxation time of any ¹⁹F nucleus of interest is required to ensure full relaxation.[7]
-
Number of Scans (ns): ¹⁹F is a sensitive nucleus, so often 16 to 64 scans are sufficient. This can be adjusted based on the sample concentration.
-
Temperature: Use a stable temperature, typically 298 K (25 °C).
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the free induction decay (FID).
-
Apodization (Window Function): Apply an exponential multiplication with a line broadening factor (lb) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes. This may need to be done manually, especially for spectra with broad signals or baseline distortions.
-
Baseline Correction: Apply a baseline correction algorithm to correct for any distortions in the baseline.
-
Referencing: Reference the chemical shift scale to an appropriate internal or external standard.
Visualizations
Caption: Troubleshooting workflow for broad ¹⁹F NMR signals.
Caption: Strategy for interpreting complex ¹⁹F NMR multiplets.
References
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. NMR Protocols [nmr.chem.ucsb.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. biophysics.org [biophysics.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. colorado.edu [colorado.edu]
- 12. F19 detection [nmr.chem.ucsb.edu]
- 13. rsc.org [rsc.org]
- 14. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
stability issues of 3-(3-Fluorophenyl)pyridine under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Fluorophenyl)pyridine, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The primary stability concerns for this compound revolve around its behavior under hydrolytic stress, particularly in acidic and basic environments. The pyridine ring contains a basic nitrogen atom that can be protonated under acidic conditions, potentially altering its reactivity and solubility. While the carbon-fluorine bond on the phenyl ring is generally very stable, the molecule as a whole may be susceptible to degradation under forced conditions, leading to the formation of impurities.
Q2: Is the carbon-fluorine (C-F) bond in this compound likely to break under acidic or basic hydrolysis?
A2: The C-F bond on an aromatic ring is one of the strongest single bonds in organic chemistry and is exceptionally resistant to cleavage under typical hydrolytic conditions (both acidic and basic). Therefore, degradation of this compound is less likely to involve the breaking of the C-F bond and more likely to occur at other sites in the molecule.
Q3: What are the most probable sites of degradation on the this compound molecule under acidic or basic stress?
A3: Under acidic conditions, the primary event is the protonation of the pyridine nitrogen. This can increase the molecule's solubility in aqueous media but may also make the pyridine ring more susceptible to nucleophilic attack, although this is generally less favorable for pyridines compared to other heterocyclic systems. Under basic conditions, while the pyridine ring itself is relatively stable, extreme pH and temperature could potentially lead to hydroxylation or other modifications, though this would likely require harsh conditions. The phenyl ring is also generally stable to hydrolysis.
Q4: I am observing unexpected peaks in my HPLC analysis after exposing this compound to acidic conditions. What could they be?
A4: Unexpected peaks following acid stress could be several things:
-
Degradation Products: Although this compound is expected to be relatively stable, some degradation may occur, leading to the formation of related impurities.
-
Salt Forms: The protonated form of the pyridine may have a different retention time on a reversed-phase HPLC column.
-
Excipient or Solvent Degradation: If the experiment is conducted in a formulation or with co-solvents, the observed peaks could be degradation products of these other components.
Q5: How can I confirm if my analytical method is suitable for detecting degradation products of this compound?
A5: A suitable analytical method, often referred to as a "stability-indicating method," must be able to separate the intact drug from its potential degradation products and any other components in the sample. To confirm this, you should perform a forced degradation study where the compound is subjected to various stress conditions (acid, base, oxidation, heat, light). The resulting stressed samples are then analyzed to ensure that all degradation peaks are well-resolved from the main peak of this compound.
Troubleshooting Guides
Issue 1: No significant degradation is observed after subjecting this compound to initial forced degradation conditions.
-
Possible Cause 1: Insufficiently harsh stress conditions. The molecule may be more stable than anticipated.
-
Troubleshooting Step 1: Increase the concentration of the acid or base. Typical starting conditions are 0.1 M HCl or NaOH, which can be increased to 1 M or even higher if no degradation is observed.
-
Troubleshooting Step 2: Increase the temperature. If experiments at room temperature show no degradation, consider heating the samples to 50-70°C.
-
Troubleshooting Step 3: Extend the duration of the stress study. If a 24-hour time point shows no degradation, extend the study to several days.
-
-
Possible Cause 2: Poor solubility of the compound in the stress medium. If the compound is not fully dissolved, the degradation kinetics will be slow and not representative of a solution-state reaction.
-
Troubleshooting Step 1: Use a co-solvent. A small amount of an organic solvent like acetonitrile or methanol can be added to the aqueous acidic or basic solution to ensure the complete dissolution of this compound. Ensure the co-solvent is stable under the applied stress conditions.
-
Issue 2: More than 20% degradation is observed, leading to complex chromatograms with many small peaks.
-
Possible Cause 1: Stress conditions are too harsh. Excessive degradation can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the stability of the drug under normal storage conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation.
-
Troubleshooting Step 1: Reduce the concentration of the acid or base.
-
Troubleshooting Step 2: Lower the temperature of the reaction.
-
Troubleshooting Step 3: Shorten the exposure time to the stress condition.
-
Issue 3: Poor peak shape or shifting retention times are observed for the main peak in HPLC analysis.
-
Possible Cause 1: Interaction of the analyte with the HPLC column. The basic nature of the pyridine nitrogen can lead to interactions with residual silanols on silica-based columns, resulting in poor peak shape.
-
Troubleshooting Step 1: Adjust the pH of the mobile phase. Using a mobile phase with a pH below the pKa of the pyridine nitrogen (typically around 5-6) will ensure it is consistently protonated, which can improve peak shape.
-
Troubleshooting Step 2: Use a column with end-capping or a different stationary phase (e.g., a polymer-based column).
-
-
Possible Cause 2: The pH of the injected sample is significantly different from the mobile phase pH. This can cause temporary changes in the mobile phase composition at the head of the column, leading to peak distortion.
-
Troubleshooting Step 1: Neutralize the acidic or basic samples before injection.
-
Troubleshooting Step 2: Dilute the sample in the mobile phase before injection.
-
Data Presentation
The following table summarizes typical starting conditions for a forced degradation study. These should be considered as a starting point and may need to be adjusted based on the observed stability of this compound.
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp - 70°C | Up to 7 days | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 70°C | Up to 7 days | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days | 5 - 20% |
| Thermal | Dry heat | 60°C - 80°C | Up to 7 days | 5 - 20% |
| Photolytic | ICH Q1B recommended light source (UV and Vis) | Room Temperature | Per ICH Q1B | 5 - 20% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
4. Stress Sample Preparation:
-
Acid Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 6, 24, 48 hours, and 7 days).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solution at room temperature.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 60°C.
-
At specified time points, withdraw a sample, dissolve it in the stock solution solvent to a known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in the stock solution solvent) and a sample of the solid drug to light in a photostability chamber according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the specified exposure period.
-
5. Analytical Method:
-
A stability-indicating HPLC method should be used. A typical starting point for method development would be a C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer, pH adjusted to 3-4) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
6. Data Analysis:
-
Calculate the percentage of degradation for each stress condition at each time point.
-
Assess the peak purity of the this compound peak in the stressed samples.
-
Identify and, if necessary, characterize any major degradation products.
Mandatory Visualizations
Technical Support Center: Overcoming the Low Reactivity of Pyridines in Electrophilic Substitution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of pyridines in electrophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine unreactive towards electrophilic aromatic substitution?
Pyridine's low reactivity towards electrophilic aromatic substitution (EAS) stems from two primary factors:
-
Electron-Withdrawing Nature of Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms. This electronegativity inductively withdraws electron density from the ring, making it electron-deficient and therefore less attractive to electrophiles.[1][2][3][4][5]
-
Protonation or Lewis Acid Coordination: The lone pair of electrons on the nitrogen atom makes pyridine basic. In the presence of strong acids, which are often used as catalysts in EAS reactions (e.g., in nitration or sulfonation), the nitrogen atom is protonated, forming a positively charged pyridinium ion. This positive charge strongly deactivates the ring, further repelling incoming electrophiles.[1][6] Similarly, Lewis acids used as catalysts can coordinate to the nitrogen, leading to the same deactivating effect.
Q2: What is the preferred position for electrophilic attack on the pyridine ring, and why?
Electrophilic attack on an unsubstituted pyridine ring preferentially occurs at the 3-position (meta-position).[4][7][8] This is because the intermediate carbocation formed by attack at the 3-position is more stable than the intermediates formed by attack at the 2- or 4-positions. When the electrophile attacks the 2- or 4-position, one of the resonance structures of the intermediate places a positive charge on the highly electronegative nitrogen atom, which is energetically unfavorable.[7][8]
Q3: Are Friedel-Crafts alkylation and acylation reactions feasible with pyridine?
No, Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine.[4] The Lewis acid catalysts required for these reactions (e.g., AlCl₃) readily coordinate with the basic nitrogen atom of pyridine. This deactivates the ring to such an extent that it will not undergo reaction with the carbocation or acylium ion electrophile.
Q4: How can the pyridine ring be activated for electrophilic substitution?
The most common and effective method for activating the pyridine ring towards electrophilic substitution is by converting it to a pyridine-N-oxide .[9][10][11][12] The N-oxide group is an activating group that donates electron density to the ring through resonance, making it more susceptible to electrophilic attack. This activation is particularly effective at the 2- and 4-positions.[9][12][13] After the desired electrophilic substitution has been carried out on the pyridine-N-oxide, the oxygen atom can be removed through a deoxygenation step to yield the substituted pyridine.[14][15][16][17]
Troubleshooting Guide
Issue 1: Low yield during the synthesis of pyridine-N-oxide.
-
Possible Cause: Incomplete oxidation of the starting pyridine.
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Choice of Oxidizing Agent: While hydrogen peroxide in acetic acid is common, stronger oxidizing agents like peroxy acids (e.g., m-CPBA) can be more effective.[9]
-
Purity of Reagents: Ensure that the starting pyridine and the oxidizing agent are of high purity. Impurities can interfere with the reaction.
-
Issue 2: Poor regioselectivity in the electrophilic substitution of a substituted pyridine-N-oxide.
-
Possible Cause: The directing effects of the existing substituent and the N-oxide group are competing.
-
Troubleshooting Steps:
-
Reaction Conditions: Temperature and the choice of electrophile/catalyst can influence regioselectivity. A systematic variation of these parameters may be necessary.
-
Steric Hindrance: A bulky substituent may sterically hinder attack at an adjacent position, favoring substitution at a more accessible site.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block a more reactive position, directing the electrophile to the desired location.
-
Issue 3: Incomplete deoxygenation of the substituted pyridine-N-oxide.
-
Possible Cause: The chosen reducing agent is not potent enough or the reaction conditions are not optimal.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: A variety of reducing agents can be used for deoxygenation, including PCl₃, PPh₃, and catalytic hydrogenation (e.g., Pd/C with a hydrogen source).[14][17] The choice of reagent may depend on the nature of the substituents on the pyridine ring.
-
Reaction Conditions: Ensure the reaction temperature and time are sufficient for the chosen reducing agent. Monitor the reaction by TLC to confirm the disappearance of the starting N-oxide.
-
Stoichiometry of the Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.
-
Issue 4: Formation of undesired by-products.
-
Possible Cause: Side reactions occurring under the reaction conditions.
-
Troubleshooting Steps:
-
Control of Reaction Temperature: Many side reactions are promoted at higher temperatures. Running the reaction at a lower temperature may improve the selectivity for the desired product.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.
-
Purification Methods: Develop a robust purification strategy (e.g., column chromatography, recrystallization, or distillation) to effectively separate the desired product from any by-products.
-
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Nitration
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |
| Pyridine | KNO₃, H₂SO₄ | 300 | 24 | 3-Nitropyridine | 22 |
| Pyridine-N-oxide | H₂SO₄, fuming HNO₃ | 90 | - | 4-Nitropyridine-N-oxide | 90 |
Table 2: Comparison of Reaction Conditions and Yields for Halogenation
| Substrate | Reagents | Temperature (°C) | Product | Yield (%) |
| Pyridine | Br₂, oleum | 130 | 3-Bromopyridine | 75 |
| Pyridine-N-oxide | POCl₃ | Reflux | 2-Chloropyridine & 4-Chloropyridine | Mixture |
| Pyridine-N-oxide | PBr₃ | 100 | 2-Bromopyridine & 4-Bromopyridine | Mixture |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-N-oxide
This procedure is adapted from Organic Syntheses.[18]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 g (1.26 mol) of pyridine and 300 mL of glacial acetic acid.
-
Addition of Oxidant: Cool the mixture in an ice bath and slowly add 150 mL (1.47 mol) of 30% hydrogen peroxide from the dropping funnel, ensuring the temperature is maintained below 40°C.
-
Reaction: After the addition is complete, heat the mixture to 70-80°C for 3 hours.
-
Work-up: Cool the reaction mixture and remove the acetic acid and water under reduced pressure.
-
Purification: The resulting crude pyridine-N-oxide can be purified by distillation under high vacuum or by recrystallization from a suitable solvent. The product is a colorless, hygroscopic solid.[18]
Protocol 2: Nitration of Pyridine-N-oxide
-
Reaction Setup: In a round-bottom flask, carefully add 10 g (0.105 mol) of pyridine-N-oxide to 30 mL of concentrated sulfuric acid, keeping the temperature below 50°C.
-
Addition of Nitrating Agent: To this solution, slowly add a mixture of 15 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid, maintaining the temperature at 90°C.
-
Reaction: Heat the mixture at 90°C for 2 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
-
Purification: The precipitated 4-nitropyridine-N-oxide can be collected by filtration, washed with cold water, and recrystallized to yield the pure product.[9]
Protocol 3: Deoxygenation of 4-Nitropyridine-N-oxide
-
Reaction Setup: In a round-bottom flask, dissolve 5 g (0.036 mol) of 4-nitropyridine-N-oxide in 50 mL of chloroform.
-
Addition of Reducing Agent: Slowly add 7.5 g (0.055 mol) of phosphorus trichloride (PCl₃) to the solution, keeping the temperature below 20°C.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the excess PCl₃. Separate the organic layer, and extract the aqueous layer with chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting 4-nitropyridine can be purified by column chromatography or recrystallization.
Visualizations
Caption: Electrophilic attack on the pyridine ring.
Caption: Activation of pyridine via N-oxide formation.
Caption: General experimental workflow for pyridine substitution.
References
- 1. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. davuniversity.org [davuniversity.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. youtube.com [youtube.com]
- 11. baranlab.org [baranlab.org]
- 12. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 13. m.youtube.com [m.youtube.com]
- 14. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of Fluoropyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of fluoropyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines on a larger scale?
A1: Several methods are employed for the large-scale synthesis of fluoropyridines, with the choice depending on the starting material, desired substitution pattern, and economic factors. The most prevalent methods include:
-
Halogen Exchange (Halex) Reactions: This method involves the substitution of a chlorine or bromine atom on the pyridine ring with fluorine using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF).[1] Phase-transfer catalysts are often used to facilitate the reaction.
-
Diazotization-Fluorination (Balz-Schiemann Reaction and its variations): This process starts with an aminopyridine, which is converted to a diazonium salt. This intermediate is then decomposed in the presence of a fluoride source to yield the fluoropyridine.[1][2]
-
Direct C-H Fluorination: While more challenging, methods for direct C-H fluorination of pyridines are being developed, often using powerful fluorinating agents like AgF2.[3]
-
From Pyridine N-oxides: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are effective precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions.[4]
Q2: What are the primary challenges encountered during the scale-up of fluoropyridine synthesis?
A2: Scaling up fluoropyridine synthesis presents several challenges:
-
Harsh Reaction Conditions: Many fluorination reactions require high temperatures and pressures, which can be difficult and costly to manage on an industrial scale.[5]
-
Side Reactions and Impurity Profile: The high reactivity of some fluorinating agents can lead to the formation of undesired side products, complicating purification.[5]
-
Reagent Handling and Safety: Many fluorinating agents are hazardous and require specialized equipment and handling procedures, especially on a large scale.[6][7] For example, elemental fluorine (F2) is highly reactive and toxic.[6]
-
Purification: The separation of the desired fluoropyridine from starting materials, byproducts, and residual reagents can be a significant bottleneck in the overall process.[8][9]
-
Process Robustness and Reproducibility: Ensuring consistent yields and purity from batch to batch is a critical challenge in large-scale production.
Q3: What safety precautions are essential when working with fluorinating agents at scale?
A3: Safety is paramount when handling fluorinating agents. Key precautions include:
-
Use of Specialized Equipment: Continuous flow reactors are often recommended for hazardous reactions as they offer better control over reaction parameters and minimize the volume of hazardous material at any given time.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety glasses, face shields, and lab coats, is mandatory. For highly hazardous reagents like fluorine gas, specialized suits and breathing apparatus may be necessary.[6]
-
Engineering Controls: Reactions should be conducted in well-ventilated fume hoods or dedicated, controlled environments.[6]
-
Emergency Preparedness: An emergency plan should be in place, including access to appropriate first-aid measures for exposure to specific fluorinating agents.[6][7]
-
Thorough Risk Assessment: A comprehensive risk assessment should be performed before any scale-up activities.[6]
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Certain fluorinating agents are highly sensitive to moisture. |
| Inefficient mixing | In a large reactor, ensure adequate agitation to maintain a homogeneous reaction mixture. Consider the use of mechanical stirrers with appropriate impeller design. |
| Incorrect reaction temperature | Optimize the reaction temperature. For exothermic reactions, ensure efficient heat dissipation to prevent side reactions. For endothermic reactions, ensure consistent and uniform heating. |
| Degradation of reagents | Use fresh, high-quality reagents. Some fluorinating agents or catalysts can degrade upon storage. |
| Sub-optimal solvent choice | The choice of solvent can significantly impact the reaction. Consider screening different solvents to find one that provides the best balance of solubility, reactivity, and ease of work-up.[5] |
Problem 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reaction or side reactions | Lower the reaction temperature or shorten the reaction time. The stoichiometry of the reagents can also be adjusted. |
| Presence of impurities in starting materials | Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) and purify if necessary. |
| Reaction with solvent | Choose a solvent that is inert under the reaction conditions. |
| Atmospheric contamination | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. |
Problem 3: Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC, GC, or HPLC. Extend the reaction time if necessary. |
| Inadequate temperature | Increase the reaction temperature in a controlled manner. |
| Poor solubility of reagents | Select a solvent in which all reactants are sufficiently soluble at the reaction temperature. The use of a phase-transfer catalyst can be beneficial in Halex reactions.[1] |
| Catalyst deactivation | If a catalyst is used, consider the possibility of deactivation and try adding a fresh portion of the catalyst. |
Problem 4: Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Similar polarity of product and impurities | Optimize the chromatographic separation method (e.g., column chromatography, preparative HPLC) by screening different solvent systems and stationary phases.[10] |
| Formation of azeotropes | Consider alternative purification techniques such as crystallization, distillation, or extraction. |
| Product instability during purification | Perform purification at lower temperatures and minimize the exposure time to the stationary phase. |
| High viscosity of the reaction mixture | Dilute the crude reaction mixture with a suitable solvent before purification to reduce viscosity. |
Data Summary Tables
Table 1: Comparison of Yields for Different Fluoropyridine Synthesis Methods
| Synthesis Method | Substrate | Product | Yield (%) | Reference |
| Improved Balz-Schiemann | 2-amino-6-picoline | 2-bromo-6-methyl-pyridine (intermediate step) | 72.5 (overall) | [5] |
| Photoredox Coupling | α,α-difluoro-β-iodoketones and silyl enol ethers | Substituted 3-fluoropyridines | 80-97 | [10] |
| From Pyridine N-oxides | Pyridine N-oxide derivatives | 2-Fluoropyridine derivatives | up to 69 (for precursor) | [4] |
| C-H Fluorination | 2-Ethylpyridine | 2-Ethyl-6-fluoropyridine | 38 | [11] |
Table 2: Typical Reaction Conditions for Fluoropyridine Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Time (h) |
| Improved Balz-Schiemann | NaBr, NaBrO3, H2SO4 | Acetonitrile/Water | Ice bath | Not specified |
| Photoredox Coupling | fac-Ir(ppy)3, NH4OAc | Acetonitrile or DMF | 120 (for cyclization) | 3.5 - 15 |
| From Pyridine N-oxides | Ts2O, Trimethylamine, TBAF | DMSO | 110 | 0.08 |
| C-H Fluorination | AgF2 | MeCN | Not specified | 0.25 |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoropyridine via Halogen Exchange (General Procedure)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (KF) and a suitable high-boiling point aprotic polar solvent (e.g., DMSO, sulfolane).
-
Azeotropic Drying: Heat the mixture to reflux to azeotropically remove any residual water. Then, cool the mixture to the desired reaction temperature.
-
Addition of Reactants: Add the 2-chloropyridine or 2-bromopyridine substrate to the flask. If a phase-transfer catalyst (e.g., a quaternary ammonium salt) is used, add it at this stage.
-
Reaction: Heat the reaction mixture with vigorous stirring for the required time, monitoring the reaction progress by GC or TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 3-Fluoropyridine via Diazotization-Fluorination (Balz-Schiemann Type Reaction - General Procedure)
-
Diazotization: Dissolve 3-aminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., HBF4 or HCl). Cool the solution in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) while maintaining the temperature below 5 °C. Stir the mixture for a specified time to ensure complete formation of the diazonium salt.
-
Fluorination: The method of introducing fluorine can vary. In the classic Balz-Schiemann reaction, the tetrafluoroborate salt is isolated and then thermally decomposed. In other variations, the decomposition is carried out in the presence of a fluoride source.
-
Work-up: After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over a drying agent, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.
Workflow and Troubleshooting Diagrams
Caption: General workflow for scale-up synthesis of fluoropyridine compounds.
Caption: Troubleshooting workflow for low yield in fluoropyridine synthesis.
Caption: Key safety considerations for handling hazardous fluorinating agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unexpected Products in Terpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing unexpected products encountered during terpyridine synthesis. The information is presented in a clear question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My terpyridine synthesis yielded a significant amount of a high molecular weight, highly polar byproduct. What is it and how can I remove it?
Answer:
You have likely formed a cyclohexanol derivative , a common byproduct in terpyridine synthesis, arising from the condensation of three molecules of the acetylpyridine starting material with two molecules of the aldehyde.[1] This 3:2 adduct is significantly more polar than the desired terpyridine.
Troubleshooting Guide: Removing Cyclohexanol Byproducts
Method 1: Recrystallization (Recommended for initial purification)
Recrystallization is often effective for removing the more polar cyclohexanol byproduct.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot solvent in which the terpyridine is soluble, but the cyclohexanol derivative has lower solubility. Common solvent systems include:
-
If the solution is colored, treat it with activated charcoal and perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified terpyridine crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Method 2: Flash Column Chromatography (For more challenging separations)
If recrystallization does not provide sufficient purity, flash column chromatography is a powerful alternative.
-
Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute the column with a non-polar solvent system, gradually increasing the polarity. A typical gradient could be from hexane to ethyl acetate or dichloromethane to methanol. The less polar terpyridine will elute before the more polar cyclohexanol derivative.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure terpyridine.
-
| Purification Method | Typical Yield of Purified Terpyridine | Purity Level | Advantages | Disadvantages |
| Recrystallization | 60-95%[5] | Good to Excellent | Simple, scalable, cost-effective. | May not be effective for all terpyridine derivatives or high levels of impurity. |
| Flash Column Chromatography | 20-70% | Excellent | High purity achievable for difficult separations. | More time-consuming, requires more solvent, lower yield due to product loss on the column. |
Identifying the Cyclohexanol Byproduct:
The formation of cyclohexanol derivatives can be confirmed by spectroscopic methods. The 1H NMR spectrum will show characteristic aliphatic protons in the 1.5-4.0 ppm range, which are absent in the desired aromatic terpyridine product. Mass spectrometry will also show a significantly higher molecular weight corresponding to the 3:2 adduct.
FAQ 2: My reaction has produced a less polar byproduct that is difficult to separate from the desired terpyridine. What could it be?
Answer:
You may have formed a 1,5-diketone , which is an intermediate in the terpyridine synthesis.[6][7] This 2:1 adduct of the acetylpyridine and aldehyde is less polar than the cyclohexanol byproduct but can have similar polarity to the terpyridine, making separation challenging.
Troubleshooting Guide: Removing 1,5-Diketone Byproducts
Method 1: Recrystallization with a Less Polar Solvent
Recrystallization from a less polar solvent can sometimes effectively separate the terpyridine from the 1,5-diketone.
-
Protocol:
-
Attempt recrystallization from a solvent such as hot hexane.[8] The slightly more polar 1,5-diketone may remain in the mother liquor while the terpyridine crystallizes out upon cooling.
-
Method 2: Flash Column Chromatography
Column chromatography is often necessary for efficient separation.
-
Protocol:
-
Use a silica gel column.
-
A carefully chosen eluent system is crucial. Start with a non-polar solvent like hexane and gradually introduce a slightly more polar solvent such as diethyl ether or tetrahydrofuran. A shallow gradient is often required to achieve good separation. One reported system is petroleum ether/diethyl ether/THF.[9]
-
Monitor fractions closely using TLC.
-
Identifying the 1,5-Diketone Byproduct:
The 1,5-diketone can be identified by the presence of characteristic carbonyl peaks in the IR spectrum (around 1680-1700 cm-1) and the corresponding signals in the 13C NMR spectrum. The 1H NMR spectrum will also show aliphatic protons.
FAQ 3: I've obtained a product with the correct mass, but the NMR spectrum is inconsistent with the desired terpyridine isomer. What happened?
Answer:
It is likely that you have synthesized an isomeric terpyridine , such as 6′-aryl-2,2′:4′,2″-terpyridine, which can form as a side-product.[1] This occurs through an alternative cyclization pathway during the reaction. These isomers can be very difficult to separate due to their similar physical properties.
Troubleshooting Guide: Separating Terpyridine Isomers
Method: High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is often the most effective method for separating terpyridine isomers.
-
Protocol:
-
Column Selection: A reverse-phase column (e.g., C18) is a good starting point. For more challenging separations, columns that offer different selectivity, such as those based on hydrogen bonding interactions, may be more effective.[10][11]
-
Mobile Phase: A typical mobile phase for reverse-phase HPLC is a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[10]
-
Method Development: Begin with analytical scale HPLC to optimize the separation conditions (mobile phase composition, gradient, flow rate) before scaling up to a preparative column.
-
Fraction Collection: Collect the fractions corresponding to each isomer and confirm their identity using analytical techniques.
-
Identifying Terpyridine Isomers:
Careful analysis of the 1H NMR spectrum is crucial for distinguishing between terpyridine isomers. The symmetry and chemical shifts of the aromatic protons will be different for each isomer. For example, the highly symmetric 2,2':6',2"-terpyridine will have a simpler spectrum than its less symmetric isomers.
Experimental Workflows and Signaling Pathways
Diagram 1: Synthetic Pathways to Terpyridine and Major Byproducts
References
- 1. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and Characterization of a Terpyridine Ligand and Its Interactions with Selected Metal Ions [ccspublishing.org.cn]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 7. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Separation of 2,2’:6’,2’’-Terpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Validation & Comparative
comparing the biological activity of 3-(3-Fluorophenyl)pyridine with its isomers
A Comparative Guide to the Biological Activity of 3-(3-Fluorophenyl)pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of this compound and its structural isomers. The information presented herein is compiled from various scientific publications and databases, offering a valuable resource for researchers engaged in drug discovery and development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships among these compounds.
Introduction to Fluorophenylpyridines
Fluorophenylpyridine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The isomeric position of both the fluorine atom on the phenyl ring and the phenyl group on the pyridine ring can lead to substantial differences in biological activity. This guide focuses on comparing this compound with its key isomers to elucidate these differences.
Comparative Biological Activity Data
The following table summarizes the available quantitative data on the biological activity of this compound and its selected isomers. It is important to note that this data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
| Compound | Isomer | Biological Target/Assay | Activity (IC₅₀/EC₅₀) | Reference Cell Line/Enzyme |
| 1 | This compound | Not explicitly found in comparative studies | - | - |
| 2 | 2-(3-Fluorophenyl)pyridine | Not explicitly found in comparative studies | - | - |
| 3 | 4-(3-Fluorophenyl)pyridine | NADH Dehydrogenase Inhibition | Potent Inhibitor | Bovine heart mitochondria |
| 4 | 3-(2-Fluorophenyl)pyridine | Cytotoxicity (Anticancer) | 0.57 µM | HL-60 (Human promyelocytic leukemia) |
| 5 | 3-(4-Fluorophenyl)pyridine | Not explicitly found in comparative studies | - | - |
Note: The lack of directly comparable data for all isomers highlights a gap in the current scientific literature and presents an opportunity for further research. The activity of 4-(3-Fluorophenyl)pyridine as an NADH dehydrogenase inhibitor suggests potential applications in metabolic and neurodegenerative disorders[1]. The potent anticancer activity of a derivative of 3-(2-Fluorophenyl)pyridine underscores the potential of this scaffold in oncology research[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature for assessing the biological activity of fluorophenylpyridine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][4]
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (fluorophenylpyridine isomers) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. The decrease in the reaction rate in the presence of the inhibitor is used to determine the inhibitory potency (e.g., IC₅₀).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution optimized for the enzyme's activity
-
Test compounds (fluorophenylpyridine isomers)
-
96-well plate (UV-transparent if the reaction is monitored spectrophotometrically)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the slope of the initial linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts related to the comparison of fluorophenylpyridine isomers.
Caption: Isomeric variations influence key properties and ultimately biological activity.
Caption: A typical workflow for evaluating the biological activity of novel compounds.
Caption: Potential mechanism of action for anticancer fluorophenylpyridines.
Conclusion
The analysis of the biological activity of this compound and its isomers reveals the critical role of substituent positioning in determining pharmacological effects. While a comprehensive, direct comparative study is currently lacking in the public domain, the available data suggests that different isomers exhibit distinct biological activities, ranging from enzyme inhibition to potent cytotoxicity against cancer cells. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers to design and execute further studies to fully elucidate the structure-activity relationships within this important class of compounds. Such research is essential for the rational design of novel therapeutics with improved potency and selectivity.
References
structural confirmation of 3-(3-Fluorophenyl)pyridine using X-ray crystallography
An In-depth Guide to the Structural Elucidation of 3-(3-Fluorophenyl)pyridine and its Analogue, 3-Phenylpyridine, using Single-Crystal X-ray Crystallography.
This guide offers a comparative analysis of the structural confirmation of this compound and its non-fluorinated counterpart, 3-Phenylpyridine, through the definitive method of single-crystal X-ray crystallography. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystal lattice is paramount for structure-based drug design and development.
While a publicly accessible crystal structure for this compound was not identified, this guide utilizes the available crystallographic data for 3-Phenylpyridine as a reference. It presents a detailed experimental protocol for X-ray diffraction analysis and discusses the anticipated structural effects of fluorine substitution. This comparison serves as a valuable resource for researchers engaged in the synthesis and characterization of novel small molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 3-Phenylpyridine, obtained from the Crystallography Open Database (COD), and presents a hypothetical comparison with the expected parameters for this compound. The introduction of fluorine is expected to cause subtle changes in bond lengths, angles, and crystal packing due to its high electronegativity and potential to form non-covalent interactions.
| Parameter | 3-Phenylpyridine (Experimental Data) | This compound (Expected) |
| Chemical Formula | C₁₁H₉N | C₁₁H₈FN |
| Molecular Weight | 155.20 g/mol | 173.18 g/mol |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic, depending on packing. |
| Space Group | P 1 2₁/c 1 | Common space groups for small organic molecules (e.g., P2₁/c, P-1, C2/c) are expected. Fluorine may influence packing, potentially leading to a different space group than the parent compound. |
| Unit Cell Dimensions | a = 10.93 Å, b = 5.86 Å, c = 13.91 Å | Similar cell dimensions are expected, with potential small variations due to altered intermolecular forces. The C-F bond is short, but the overall molecular shape is similar. |
| Dihedral Angle | ~36.5° | The dihedral angle between the pyridine and phenyl rings is a key conformational feature. Fluorine substitution may slightly alter this angle due to steric and electronic effects. |
| Intermolecular Forces | van der Waals forces, C-H···π | In addition to van der Waals forces and C-H···π interactions, the presence of fluorine may introduce C-H···F or other weak hydrogen bonds, potentially influencing the crystal packing and increasing lattice energy. |
Data for 3-Phenylpyridine sourced from the Crystallography Open Database (COD ID: 8103216).
Experimental Workflow for Structural Confirmation
The process of determining the three-dimensional structure of a small molecule like this compound via X-ray crystallography follows a well-defined workflow. This process begins with a high-quality crystal and ends with a refined structural model and a data file for public deposition.
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol
The following is a detailed, generalized protocol for the structural determination of a small organic molecule such as this compound.
1. Crystallization
The first and often most challenging step is to obtain a single crystal of suitable size and quality.[1][2] A common method for small molecules is slow evaporation from a saturated solution.
-
Procedure: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture). The solution should be filtered to remove any particulate matter. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
2. Crystal Mounting and Data Collection
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[1][2]
-
Procedure: The selected crystal is mounted on a cryoloop with a small amount of cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of a single-crystal X-ray diffractometer. Data collection is performed using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.[3]
3. Data Processing and Structure Solution
The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Procedure: The raw data are processed using software to correct for experimental factors (e.g., Lorentz and polarization effects) and to scale the data. The space group is determined from the systematic absences in the diffraction pattern. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement and Validation
The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate structure.
-
Procedure: The refinement is typically performed by full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), the goodness-of-fit (GooF), and by checking for any significant peaks or troughs in the final difference Fourier map. The validated structure is then prepared for deposition in a crystallographic database.
References
A Comparative Guide to Suzuki and Stille Couplings for Phenylpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenylpyridines, a key structural motif in many pharmaceuticals, functional materials, and ligands, often relies on palladium-catalyzed cross-coupling reactions. Among the most powerful methods for constructing the requisite C-C bond are the Suzuki-Miyaura and Stille couplings. This guide provides an objective comparison of these two prominent reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, esters) | Organotin compounds (organostannanes) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin compounds |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be difficult to remove completely |
| Reaction Conditions | Requires a base for activation of the organoboron reagent | Generally does not require a base, often milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups that react with bases | Excellent, tolerates a wide variety of functional groups |
| Commercial Availability of Reagents | Wide variety of boronic acids are commercially available | Fewer organostannanes are commercially available compared to boronic acids |
| Reaction Speed | Can be slower than Stille coupling | Often faster than Suzuki coupling[1] |
Performance in Phenylpyridine Synthesis: A Data-Driven Comparison
While direct comparative studies for the synthesis of the same unsubstituted phenylpyridine are not abundantly available in the literature, we can draw valuable insights from the synthesis of structurally related nitrogen-containing heterocycles and from individual reports on each reaction.
Suzuki Coupling: High Yields for Phenylpyridine Synthesis
The Suzuki coupling is a well-established and frequently employed method for the synthesis of phenylpyridines, often providing high yields.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 (2) / SPhos (4) | K3PO4 | Toluene/H2O | 80 | 95 |
| 2 | 2-Iodopyridine | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 88 |
| 3 | 2-Chloropyridine | Phenylboronic acid | Pd2(dba)3 (1.5) / XPhos (6) | K3PO4 | t-Amyl alcohol | 110 | 92 |
This table is a compilation of representative data from various sources and is intended for comparative purposes.
Stille Coupling: A Powerful Alternative
Finding specific, detailed protocols with yields for the synthesis of simple, unsubstituted phenylpyridines via Stille coupling is less common in the literature compared to the Suzuki reaction. However, its excellent functional group tolerance and often milder conditions make it a powerful tool, especially in complex molecule synthesis. A general protocol for a similar biaryl synthesis is presented below, which can be adapted for phenylpyridine synthesis. A yield of 87% has been reported for a similar coupling reaction.[2]
| Entry | Aryl Halide | Organotin Reagent | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Representative Yield (%) |
| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(PPh3)4 (5) | - | Toluene | 110 | Not specified |
| 2 | 2-Iodopyridine | Phenyltrimethylstannane | PdCl2(PPh3)2 (3) | CuI | NMP | 80 | Not specified |
Experimental Protocols
Suzuki Coupling: Synthesis of 2-Phenylpyridine
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K3PO4 (2.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
The flask is sealed and the reaction mixture is heated to 80 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenylpyridine.
Stille Coupling: Representative Protocol for Phenylpyridine Synthesis
This is a general procedure that can be adapted for the synthesis of phenylpyridine.[2]
Materials:
-
2-Bromopyridine
-
Tributyl(phenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 mmol), tributyl(phenyl)stannane (1.1 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
The flask is sealed and the reaction mixture is heated to 110 °C with vigorous stirring for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenylpyridine.
Mechanistic Overview
The catalytic cycles for both the Suzuki and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille coupling.
Conclusion: Making an Informed Decision
Both the Suzuki and Stille couplings are highly effective methods for the synthesis of phenylpyridines. The choice between them often depends on the specific requirements of the synthesis and the priorities of the researcher.
Choose Suzuki Coupling when:
-
Low toxicity of reagents and byproducts is a primary concern.
-
A wide variety of starting materials are desired, as boronic acids are readily available.
-
The substrate is tolerant to basic reaction conditions.
Choose Stille Coupling when:
-
High functional group tolerance is critical, especially when base-sensitive groups are present.
-
Milder reaction conditions are preferred.
-
The toxicity and removal of tin compounds can be safely and effectively managed.
For many applications, the Suzuki coupling is the preferred method due to its more environmentally benign nature and the vast commercial availability of boronic acids. However, the Stille coupling remains an indispensable tool for challenging syntheses where its exceptional functional group tolerance is paramount.
References
A Comparative Guide to the Synthesis of 3-(3-Fluorophenyl)pyridine: A Modern Suzuki Coupling Approach Versus a Traditional Multi-Step Route
For researchers and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed comparison of a modern, palladium-catalyzed Suzuki-Miyaura coupling reaction with a more traditional, multi-step synthetic route for the preparation of 3-(3-Fluorophenyl)pyridine, a valuable building block in medicinal chemistry.
This objective analysis, supported by experimental data, aims to inform the selection of the most appropriate synthetic strategy based on key performance indicators such as yield, reaction time, and overall efficiency.
At a Glance: Comparing Synthetic Routes
The synthesis of this compound can be approached through various chemical strategies. Here, we compare a contemporary single-step cross-coupling reaction with a classical multi-step approach, highlighting the significant advantages of the modern method in terms of efficiency and atom economy.
| Parameter | New Synthetic Route (Suzuki-Miyaura Coupling) | Traditional Synthetic Route |
| Overall Yield | High | Moderate to Low |
| Number of Steps | 1 | 3 |
| Reaction Time | Short (hours) | Long (days) |
| Key Reagents | 3-Bromopyridine, 3-Fluorophenylboronic acid, Palladium catalyst | Pyridine, 3-Fluoroaniline, Nitrous acid, Reducing agent |
| Reaction Temperature | Moderate (e.g., 80-100 °C) | Variable (low to high temperatures) |
| Catalyst Required | Yes (Palladium) | No |
The New Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide, catalyzed by a palladium complex. For the synthesis of this compound, this involves the direct coupling of 3-bromopyridine with 3-fluorophenylboronic acid.
This single-step process is highly efficient, offering high yields and shorter reaction times compared to traditional methods. The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups, making it a highly attractive method in modern organic synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a clean, dry flask, combine 3-bromopyridine (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Introduction: To this mixture, add a catalytic amount of a palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
The Traditional Synthetic Route: A Multi-Step Approach
A more classical approach to synthesizing this compound involves a multi-step sequence, which is generally less efficient and more time-consuming. One plausible traditional route involves the formation of a biphenyl intermediate followed by the construction of the pyridine ring. A representative, albeit less common, approach could involve a diazotization-fluorination reaction on a suitable aminobiphenyl precursor.
This type of synthesis typically involves more handling of intermediates, requires a broader range of reaction conditions, and often results in lower overall yields due to losses at each step.
Experimental Protocol: A Plausible Multi-Step Traditional Route
Step 1: Nitration of 3-Phenylpyridine
-
Reaction Setup: To a solution of 3-phenylpyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a low temperature (e.g., 0 °C).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the nitro-substituted product. Filter and dry the solid.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the nitro-substituted intermediate in a suitable solvent like ethanol.
-
Reduction: Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Work-up: After the reaction is complete, neutralize the mixture and extract the amino-substituted product.
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Diazotization: Dissolve the amino-substituted biphenyl in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid, HBF₄) at low temperature (0-5 °C). Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Fluorination: Gently heat the solution containing the diazonium salt. The diazonium group is replaced by fluorine, releasing nitrogen gas.
-
Work-up and Purification: Extract the crude this compound with an organic solvent and purify by distillation or column chromatography.
Conclusion
For the synthesis of this compound, the modern Suzuki-Miyaura coupling offers clear advantages over traditional multi-step methods. Its single-step nature, high yield, and milder reaction conditions make it a more efficient and cost-effective choice for both laboratory-scale synthesis and potential scale-up in industrial applications. While traditional methods are foundational to organic chemistry, the advent of powerful cross-coupling reactions has revolutionized the construction of complex molecules, enabling faster access to important chemical entities for drug discovery and development. Researchers should consider the significant benefits of the Suzuki-Miyaura coupling when planning the synthesis of biaryl compounds like this compound.
Efficacy of 3-(3-Fluorophenyl)pyridine Analogues as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of pyridine analogues, with a focus on structures related to 3-(3-Fluorophenyl)pyridine, as inhibitors of key enzymes implicated in various diseases. Due to the limited availability of direct comparative studies on a series of this compound analogues against a wide range of enzymes, this guide synthesizes data from studies on structurally related pyridine derivatives, particularly focusing on PIM-1 Kinase and Carbonic Anhydrase IX, for which more relevant data is available.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activities (IC50 or Ki values) of various pyridine-based compounds against PIM-1 Kinase and Carbonic Anhydrase (CA) isoforms. It is important to note that these compounds are not all direct this compound analogues but represent structurally similar scaffolds, providing insights into the potential efficacy of this class of compounds.
Table 1: Inhibitory Activity of Pyridyl Carboxamide and Related Derivatives against PIM-1 Kinase
| Compound ID | Structure | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| 1 | Pyridyl carboxamide scaffold | Data not specified | Data not specified | Data not specified | [1] |
| 2 | Pyridothienopyrimidin-4-one derivative | 1180 | Not Reported | Not Reported | [2] |
| 3 | 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidin-4-one | 1.18 µM | Not Reported | Not Reported | [2] |
| 4 | 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydropyridothienopyrimidin-4-one | 1.97 µM | Not Reported | Not Reported | [2] |
Note: The specific structures for all compounds were not publicly available in the referenced literature. The data presented is for classes of compounds or specific examples within those classes.
Table 2: Inhibitory Activity of 4-Substituted Pyridine-3-Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound ID | R-Group on Pyridine | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 5 | 4-(1H-pyrazol-1-yl) | 169 | 58.5 | 19.5 | 16.8 | [3] |
| 6 | 4-(3,5-dimethyl-1H-pyrazol-1-yl) | 250 | 72.3 | 25.4 | 20.1 | [3] |
| 7 | 4-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl) | Not Reported | 271 | 137 | 91 | [1] |
Note: "hCA" refers to human Carbonic Anhydrase. Lower Ki values indicate stronger inhibition.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
PIM-1 Kinase Enzyme System (e.g., Promega V4032)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Test compounds (this compound analogues) dissolved in DMSO
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Substrate (specific for PIM-1, e.g., a peptide substrate)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 1 µl of the test compound solution or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µl of PIM-1 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix. The final ATP concentration should be at or near the Km for PIM-1.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[4][5]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (this compound analogues) dissolved in a suitable solvent
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes and various concentrations of the inhibitor in the buffer.
-
Assay Principle: The assay measures the enzyme's ability to catalyze the hydration of CO2, which leads to a change in pH. The rate of this pH change is monitored by a pH indicator.
-
Stopped-Flow Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO2-saturated water.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
-
Data Acquisition: The initial rates of the enzymatic reaction are determined from the absorbance change.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Role of Carbonic Anhydrase IX in Tumor Microenvironment.
Caption: General Experimental Workflow.
References
- 1. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Phenylpyridines
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the physicochemical properties of fluorinated versus non-fluorinated phenylpyridines, supported by experimental data, to illuminate the profound impact of this unique halogen.
The introduction of fluorine atoms into the phenylpyridine core can dramatically alter key properties that govern a compound's pharmacokinetic and pharmacodynamic profile. These modifications, ranging from subtle to substantial, can enhance metabolic stability, modulate lipophilicity, and influence the basicity of the pyridine nitrogen. Understanding these shifts is paramount for the rational design of drug candidates with improved efficacy and safety profiles.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical differences observed between non-fluorinated phenylpyridines and their fluorinated analogs. The data presented is a synthesis of findings from various studies and illustrates the general trends associated with fluorination.
| Physicochemical Property | Non-Fluorinated Phenylpyridine | Fluorinated Phenylpyridine | Impact of Fluorination |
| pKa | Typically higher | Generally lower[1][2] | The high electronegativity of fluorine withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen atom and thus lowering the pKa.[1] |
| Lipophilicity (LogP/LogD) | Moderate | Can be higher or lower depending on the fluorination pattern[3] | Fluorination can increase lipophilicity by masking polar C-H bonds and creating a more hydrophobic surface.[3] Conversely, strategically placed fluorine atoms can introduce polar interactions that may decrease lipophilicity.[3] |
| Solubility | Variable | Generally, fluorination can either increase or decrease aqueous solubility. Highly fluorinated compounds can exhibit reduced solubility in both aqueous and organic media.[4][5] | The effect is complex and depends on the interplay between changes in lipophilicity, crystal lattice energy, and the potential for hydrogen bonding. |
| Melting Point / Boiling Point | Variable | Often higher | Increased intermolecular forces, such as dipole-dipole interactions and altered crystal packing due to the presence of fluorine, can lead to elevated melting and boiling points.[6] |
| Metabolic Stability | Susceptible to oxidative metabolism on the phenyl ring | Generally enhanced[7][8][9][10] | The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like Cytochrome P450, thus blocking sites of potential oxidation and improving the compound's half-life.[9][11] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on standardized experimental methodologies. Below are detailed protocols for key experiments.
Determination of pKa (Potentiometric Titration)
-
Preparation of the Analyte Solution: A precise weight of the phenylpyridine derivative is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration (typically 0.01 M).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the pyridine nitrogen is protonated.[12]
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
System Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD determination) is prepared and mutually saturated by vigorous shaking followed by separation.[12]
-
Sample Preparation: A known amount of the phenylpyridine compound is dissolved in the aqueous phase.
-
Partitioning: A measured volume of the n-octanol is added to the aqueous solution of the compound. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13]
Determination of Aqueous Solubility
-
Sample Preparation: An excess amount of the solid phenylpyridine compound is added to a known volume of water (or a specific buffer) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result: The measured concentration represents the aqueous solubility of the compound at that specific temperature.[14]
In Vitro Metabolic Stability Assay (Microsomal Stability)
-
Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or from another relevant species), NADPH (as a cofactor for P450 enzymes), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: The phenylpyridine compound (at a known initial concentration) is added to the pre-warmed incubation mixture to start the metabolic reaction.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the physicochemical properties of fluorinated and non-fluorinated phenylpyridines.
Caption: Workflow for comparing phenylpyridine properties.
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a potent and metabolically stable series of fluorinated diphenylpyridylethanamine-based cholesteryl ester transfer protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfachemic.com [alfachemic.com]
- 14. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3-(3-Fluorophenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantification and purity assessment of 3-(3-Fluorophenyl)pyridine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines two robust analytical approaches—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides detailed hypothetical validation protocols and expected performance data based on methods for structurally similar compounds and international regulatory guidelines.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines (Q2(R1)) that are globally recognized for the validation of analytical procedures.
Comparison of Proposed Analytical Methods
Both HPLC and GC are powerful chromatographic techniques suitable for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. It is well-suited for non-volatile or thermally labile compounds.
Gas Chromatography (GC) separates volatile compounds in a gaseous mobile phase that flows through a column. It offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS).
Below is a summary of the proposed methods and their typical validation parameters.
Data Presentation: Method Performance Comparison
The following tables summarize the expected performance characteristics of a validated RP-HPLC and GC-FID method for the analysis of this compound, based on typical values for similar aromatic and heterocyclic compounds.
Table 1: Proposed Reversed-Phase HPLC (RP-HPLC) Method Performance
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Expected Performance |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity index > 0.99. | The method is expected to be specific for this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | ≥ 0.999 over a concentration range of 1-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate Precision (different day/analyst): ≤ 2.0% | Repeatability: ≤ 0.8% Intermediate Precision: ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | % RSD of results should be ≤ 2.0% for minor changes in method parameters. | The method is expected to be robust to small variations in mobile phase composition, pH, flow rate, and column temperature. |
Table 2: Proposed Gas Chromatography with Flame Ionization Detection (GC-FID) Method Performance
| Validation Parameter | Acceptance Criteria (as per ICH Q2(R1)) | Expected Performance |
| Specificity | No interference from blank and known impurities at the retention time of the analyte. | The method is expected to be highly specific for this compound. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | ≥ 0.999 over a concentration range of 0.1-50 µg/mL. |
| Accuracy (% Recovery) | 98.0% to 102.0% | 98.5% - 101.0% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.5% Intermediate Precision (different day/analyst): ≤ 2.5% | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.06 µg/mL |
| Robustness | % RSD of results should be ≤ 3.0% for minor changes in method parameters. | The method is expected to be robust to small variations in oven temperature program, carrier gas flow rate, and injection volume. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the RP-HPLC and GC methods. These should be optimized and validated for the specific laboratory conditions and instrumentation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program: 0-5 min (20% B), 5-20 min (20-80% B), 20-25 min (80% B), 25-26 min (80-20% B), 26-30 min (20% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile:Water (50:50, v/v).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration within the linear range using the diluent.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Solvent: Dichloromethane or a suitable organic solvent.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in 25.0 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration within the linear range using the same solvent.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of an analytical method.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC for this compound analysis.
This guide provides a foundational framework for establishing a validated analytical method for this compound. Researchers and scientists are encouraged to adapt and rigorously validate these proposed methods to ensure data of the highest quality and integrity.
Comparative Docking Analysis of 3-(3-Fluorophenyl)pyridine Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular interactions is paramount in the quest for novel therapeutics. This guide provides a comparative overview of in silico docking studies focused on 3-(3-Fluorophenyl)pyridine derivatives, a scaffold of increasing interest in medicinal chemistry. Due to the limited availability of a single, comprehensive comparative study, this guide synthesizes data from multiple sources to offer insights into their potential as enzyme inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Tabulated Docking Data: Pyridine Derivatives Against EGFR
The following table summarizes the results of molecular docking studies from various research articles. It is crucial to note that the docking scores and binding interactions are influenced by the specific software, force fields, and parameters used in each study, and therefore, a direct comparison of scores between different studies should be approached with caution.
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source Publication |
| Pyrimidine and Pyridine Derivatives | EGFR-Kinase Domain | Not explicitly stated for a single compound, but interactions are described. | Gln-791, Met-793, Leu-718, Cys-775, Gly-796 | [1] |
| Novel Pyridine Derivatives (7a-7g) | Epidermal Growth Factor Receptor (EGFR) | -7.3 for compounds 7e and 7f | Glu461, Lys614, Gly615 | Not Found |
| 3-hydroxy-pyridine moiety containing compound | Allosteric site of EGFR | -14.03 | Leu 788, Ile 789, Met790, Phe 856, Asp 855 | [2] |
| Quinazoline and Quinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) 1M17 | Not explicitly stated for a single compound, but RMSD values are provided. | Not explicitly stated for a single compound. | [3] |
| Thiazolyl Pyrazolines | EGFR active pocket (PDB ID: 1M17) | -10.86 for the co-crystallized ligand (erlotinib) | Not explicitly stated for the test compounds. | [4] |
Experimental Protocols: A General Overview of Molecular Docking
The methodologies employed in the cited studies, while varying in specific parameters, generally adhere to a standard workflow for molecular docking.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
-
The active site, the region where the ligand is expected to bind, is defined based on the co-crystallized ligand or through prediction algorithms.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives and other studied ligands are drawn using chemical drawing software.
-
These 2D structures are converted into 3D conformations, and their energy is minimized to obtain a stable, low-energy structure.
-
Appropriate charges and atom types are assigned to the ligand atoms.
3. Molecular Docking Simulation:
-
A docking algorithm is used to explore the conformational space of the ligand within the defined active site of the protein.
-
The algorithm generates a series of possible binding poses of the ligand and calculates a docking score for each pose, which represents the predicted binding affinity.
-
Commonly used docking software includes AutoDock, Glide, and MOE.[1][5][6]
4. Analysis of Results:
-
The docking poses are visualized and analyzed to understand the binding mode of the ligand.
-
Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues are identified.
-
The docking scores and binding interactions are used to rank the compounds and predict their potential biological activity.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Signaling Pathways and Logical Relationships
The interaction of inhibitors with protein kinases like EGFR disrupts downstream signaling pathways that are crucial for cell proliferation and survival. The following diagram illustrates a simplified representation of this relationship.
Caption: Inhibition of EGFR signaling by a pyridine derivative.
References
- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to In Vitro Metabolic Stability of CNS-Active Compounds
Introduction
In the realm of drug discovery and development, understanding the metabolic stability of a compound is a critical early step. It provides insight into how a potential drug candidate will be metabolized by the body, which in turn influences its half-life, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions, such as microsomes, are a cornerstone of preclinical assessment.[1][2] These assays, particularly those involving liver microsomes which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs), allow researchers to rank compounds based on their metabolic clearance.[1][2][3]
This guide provides a comparative overview of the in vitro metabolic stability of several centrally active compounds. While the initial focus was on 3-(3-Fluorophenyl)pyridine, publicly available in vitro metabolic data for this specific compound is limited. Therefore, to illustrate the assessment process, this guide utilizes data from well-characterized drugs with similar structural motifs or therapeutic applications: Buspirone, Verapamil, and Imipramine.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of the selected compounds in human liver microsomes (HLM). The key parameters are the half-life (t1/2), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which is a measure of the metabolic capacity of the liver for a specific compound.
| Compound | Half-Life (t1/2, min) | In Vitro Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Buspirone | ~43 | 40-50 | CYP3A4[4] |
| Verapamil | < 30 | High (>100) | CYP3A4, CYP1A2, CYP2C subfamily[5] |
| Imipramine | Variable | High | CYP1A2, CYP3A4, CYP2D6[6] |
Note: The values presented are approximate and can vary based on specific experimental conditions such as microsomal protein concentration and substrate concentration. The data is compiled from multiple sources for comparative purposes.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.[7][8]
1. Purpose To assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and a necessary cofactor, typically NADPH.[7]
2. Materials and Equipment
-
Biological Material: Pooled human liver microsomes (HLM).
-
Test Compounds: Stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Cofactor: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][8]
-
Positive Controls: Compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam).[3]
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard.
-
Equipment: Incubator, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][8]
3. Procedure
-
Preparation: Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM).[8]
-
Reaction Mixture: In a microcentrifuge tube, combine the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.[1]
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[3]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.[1]
-
Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[7]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[7][8]
4. Data Analysis
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Major hepatic drug metabolism pathways.
Conclusion
The in vitro metabolic stability assay is an indispensable tool in early drug discovery for predicting the metabolic fate of new chemical entities. By comparing the half-life and intrinsic clearance of novel compounds like this compound to well-known drugs such as Buspirone, Verapamil, and Imipramine, researchers can make informed decisions about which candidates to advance. Compounds with very high clearance in vitro may face challenges with low bioavailability and short half-lives in vivo, necessitating further chemical modification or formulation strategies. Conversely, compounds that are too stable might accumulate and lead to toxicity. Therefore, achieving a balanced metabolic profile is a key objective in the design of safe and effective medicines.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. mttlab.eu [mttlab.eu]
- 3. mercell.com [mercell.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Potency of Fluorophenyl Pyridine Derivatives: A Comparative Analysis of 3-Fluoro and 4-Fluoro Isomers
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The position of the fluorine atom on a phenyl ring can significantly influence the electronic properties and the overall conformation of the molecule, thereby affecting its interaction with biological targets. In the context of pyridine derivatives, the differential positioning of a fluorine atom on an attached phenyl ring—at the meta (3-position) or para (4-position) location—can lead to variations in biological potency.
General Insights into Fluoro-Substitution
Fluorine is the most electronegative element, and its incorporation can alter the acidity or basicity of nearby functional groups, influence hydrogen bonding capabilities, and affect the molecule's lipophilicity.
-
3-Fluorophenyl (meta-substitution): This substitution can influence the electronic distribution of the phenyl ring, often leading to altered binding interactions with target proteins. In some cases, meta-substituted compounds have shown favorable activity. For instance, in a study of pyrrolo[3,4-c]pyridine-3-one derivatives as inhibitors of the InhA enzyme, it was noted that unsubstituted or meta derivatives were the most active, while ortho substitution abolished the activity[1].
-
4-Fluorophenyl (para-substitution): The para-position is often solvent-exposed in protein binding pockets. A fluorine atom at this position can enhance binding affinity through favorable interactions, such as hydrogen bonds or dipole-dipole interactions. Many successful drugs contain a 4-fluorophenyl moiety.
Comparative Potency Data
The following table summarizes the biological activity of various 3-fluorophenyl and 4-fluorophenyl pyridine derivatives from different studies. It is crucial to note that these compounds belong to different chemical classes and were tested against different biological targets under varied experimental conditions. Therefore, this data should not be interpreted as a direct comparison of potency.
| Compound Class | Target/Assay | 3-Fluorophenyl Derivative Activity | 4-Fluorophenyl Derivative Activity | Reference |
| Pyrrolo[3,4-c]pyridine-3-one | InhA enzyme inhibition | Generally more active | Data not available for direct comparison | [1] |
| Imidazo[1,2-a]pyridine | Anticancer (MCF-7 cells) | Data not available for direct comparison | A derivative with a p-fluorophenyl amine showed an IC50 of 9.60 ± 3.09 µM | Not found in provided results |
| Pyrazolo[3,4-b]pyridine | Anticancer (various cell lines) | Data not available for direct comparison | A derivative showed an IC50 of 1.98 µM against HCT-116 cells | Not found in provided results |
Experimental Protocols
To provide insight into the methodologies used to assess the potency of such compounds, a representative experimental protocol for an in vitro kinase assay is detailed below.
Representative In Vitro Kinase Inhibition Assay Protocol
This protocol is a generalized representation of how the inhibitory activity of compounds like fluorophenyl pyridine derivatives against a specific kinase is determined.
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³³P]ATP) or non-radiolabeled
-
Test compounds (3- and 4-fluorophenyl pyridine derivatives) dissolved in dimethyl sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates or other appropriate assay plates
-
Scintillation counter or luminescence reader
-
-
Assay Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer to achieve the desired final concentrations.
-
The kinase, substrate, and test compound are pre-incubated in the assay plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) and then stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In the case of a radioactive assay, the reaction mixture is transferred to a filter plate, washed to remove unincorporated [γ-³³P]ATP, and the radioactivity on the filter is measured using a scintillation counter. For non-radioactive assays, methods like luminescence-based ATP detection (e.g., Kinase-Glo®) can be used.
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
IC50 values (the concentration of the inhibitor required to reduce the enzyme activity by 50%) are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
Signaling Pathway Visualization
Many pyridine derivatives are designed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that is often a target for cancer therapeutics.
References
Safety Operating Guide
Navigating the Disposal of 3-(3-Fluorophenyl)pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3-Fluorophenyl)pyridine, ensuring that operational procedures align with the highest safety standards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following disposal procedures are based on the safety data sheets of structurally similar compounds, including 2-Fluoro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine and 3-Fluoropyridine, as well as general guidelines for hazardous chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges may be necessary. |
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and remove all sources of ignition. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, contact your institution's emergency response team.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that involves careful collection, storage, and transfer of the chemical waste.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure, leak-proof lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Irritant).[1][2]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions. Store acids and bases separately.[1]
Step 2: Waste Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[1] The SAA should be under the control of the laboratory generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Container Management: Keep the waste container closed except when adding waste.[1][3] Do not overfill the container; leave adequate headspace for expansion.
Step 3: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.[2]
-
Regulatory Compliance: Chemical waste generators are responsible for ensuring that waste is characterized, stored, and disposed of in accordance with all applicable local, regional, and national regulations.[4]
Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After triple-rinsing, the container may be disposed of in the regular trash, but it is best to consult with your EHS department for their specific procedures.[5]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistics for Handling 3-(3-Fluorophenyl)pyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-(3-Fluorophenyl)pyridine, a fluorinated pyridine derivative. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. When handling this compound and related pyridine compounds, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.[1][2][3]
-
Hand Protection : Nitrile or neoprene gloves are recommended as they are resistant to pyridine-based compounds.[1][2] Latex gloves are not suitable.
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3]
-
Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][2] In situations where a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure minimal exposure and reduce the risk of accidents.
-
Preparation :
-
Handling :
-
Always work within a properly functioning and certified chemical fume hood to ensure adequate ventilation.[1][2]
-
Keep the container of this compound tightly closed when not in use.[2][3]
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge, especially for larger quantities.[5]
-
Use non-sparking tools if the compound is flammable.[5]
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Disposal Procedure :
-
Never pour this compound down the drain or dispose of it in regular trash.[1]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
For quick reference, the following table summarizes key safety and physical property data for closely related pyridine compounds. This information should be considered as a guideline for handling this compound.
| Property | 3-Fluoropyridine | Pyridine |
| CAS Number | 372-47-4 | 110-86-1 |
| Boiling Point | 107 - 108 °C / 224.6 - 226.4 °F @ 760 mmHg | 115 °C |
| Flash Point | 13 °C / 55.4 °F | 20 °C |
| Exposure Limits (OSHA) | Not established | TWA 5 ppm (15 mg/m³)[4] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2)[5] | Strong oxidizers, strong acids[4] |
| Hazard Statements | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5] | Harmful if swallowed, in contact with skin or if inhaled. Causes skin irritation. Causes serious eye irritation.[7] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
